Product packaging for 2-Methyl-3-oxopentanoic acid(Cat. No.:CAS No. 14925-93-0)

2-Methyl-3-oxopentanoic acid

Cat. No.: B085268
CAS No.: 14925-93-0
M. Wt: 130.14 g/mol
InChI Key: QTLYPQZWYOHATR-UHFFFAOYSA-N
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Description

2-Methyl-3-ketovaleric acid, also known as beta-ketoisocaproic acid or 2-methyl-3-oxo-pentanoic acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-ketovaleric acid has been primarily detected in urine. Within the cell, 2-methyl-3-ketovaleric acid is primarily located in the cytoplasm. 2-Methyl-3-ketovaleric acid can be biosynthesized from valeric acid.
2-methyl-3-ketovaleric acid is a 3-oxo monocarboxylic acid that is valeric acid substituted by a methyl group at position 2 and a keto group at position 3. It has a role as a human metabolite. It derives from a valeric acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B085268 2-Methyl-3-oxopentanoic acid CAS No. 14925-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-oxopentanoic acid
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InChI

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTLYPQZWYOHATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00864548
Record name 2-Methyl-3-oxopentanoic acid
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Molecular Weight

130.14 g/mol
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Physical Description

Solid
Record name 2-Methyl-3-ketovaleric acid
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Solubility

30 mg/mL
Record name 2-Methyl-3-ketovaleric acid
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CAS No.

14925-93-0
Record name 2-Methyl-3-oxopentanoic acid
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Foundational & Exploratory

The Metabolic Significance of 2-Methyl-3-oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. While a transient metabolite in healthy individuals, its accumulation serves as a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD) and Propionic Acidemia. This technical guide provides an in-depth exploration of the role of this compound in human metabolism, its enzymatic regulation, and its pathological implications. Detailed experimental protocols for its quantification and the assessment of related enzyme activity are provided, alongside a quantitative overview of its levels in various physiological and pathological states. Furthermore, its potential, indirect influence on critical signaling pathways such as mTOR is discussed.

Introduction

This compound is a chiral α-keto acid that occupies a central position in the mitochondrial degradation pathway of isoleucine.[1][2][3] In healthy individuals, it is efficiently converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a multi-enzyme assembly crucial for the catabolism of all three BCAAs.[3] However, genetic defects affecting the BCKAD complex or downstream enzymes lead to the accumulation of this compound and other BCAA-derived ketoacids, resulting in severe metabolic disturbances.

Metabolic Pathway of Isoleucine Catabolism

The breakdown of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with this compound as a key intermediate.

Isoleucine_Catabolism cluster_enzymes Enzymes Isoleucine Isoleucine KMVA This compound (α-keto-β-methylvaleric acid) Isoleucine->KMVA Transamination MethylbutyrylCoA 2-Methylbutyryl-CoA KMVA->MethylbutyrylCoA Oxidative decarboxylation TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA MethylhydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA MethylacetoacetylCoA 2-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA BCAT Branched-chain aminotransferase BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) complex SBCAD Short/branched-chain acyl-CoA dehydrogenase ECH Enoyl-CoA hydratase HADH β-hydroxyacyl-CoA dehydrogenase Thiolase β-ketothiolase

Figure 1: Isoleucine Catabolic Pathway.

Pathophysiological Significance

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKAD complex. This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including this compound, in blood, urine, and cerebrospinal fluid. The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death. The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of these ketoacids.

Propionic Acidemia

Propionic acidemia is another inborn error of metabolism resulting from a deficiency of the enzyme propionyl-CoA carboxylase. This enzyme is responsible for converting propionyl-CoA, a product of isoleucine and valine catabolism, to methylmalonyl-CoA. In propionic acidemia, the buildup of propionyl-CoA leads to its alternative metabolism, including the condensation of two molecules of propionyl-CoA to form this compound.[4][5][6] Therefore, elevated levels of this compound are also a diagnostic marker for this disorder.[4]

Quantitative Data

The concentration of this compound is a critical diagnostic marker. The following tables summarize typical concentrations in healthy individuals and in patients with MSUD and propionic acidemia.

AnalyteMatrixAge GroupConcentration (nmol/mL)Reference
IsoleucinePlasma<24 months23-149[7]
2-17 years26-150[7]
≥18 years29-153[7]
This compoundPlasmaAllNot routinely detected or very lowInferred from healthy metabolism
Allo-isoleucinePlasmaAll<5[7]

Table 1: Normal Plasma Concentrations of Isoleucine and Related Metabolites.

AnalyteMatrixConditionFold Increase (vs. Normal)Reference
IsoleucinePlasmaMSUD (crisis)~9x[8]
This compoundPlasmaMSUDSignificantly elevated[9]
This compoundUrinePropionic Acidemia"Considerable amounts"[4][6]

Table 2: Altered Concentrations in Pathological States.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol outlines the general steps for the analysis of organic acids, including this compound, in a urine sample.

GCMS_Workflow start Urine Sample Collection (2-5 mL, frozen at -20°C) is_addition Addition of Internal Standard (e.g., tropic acid) start->is_addition oximation Oximation of Keto Groups (e.g., with hydroxylamine) is_addition->oximation acidification Acidification (pH < 2 with HCl) oximation->acidification extraction Solvent Extraction (e.g., with ethyl acetate) acidification->extraction drying Evaporation to Dryness (under nitrogen stream) extraction->drying derivatization Derivatization to form volatile esters (e.g., TMS esters with BSTFA/TMCS) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Figure 2: GC-MS Workflow for Urinary Organic Acid Analysis.

Methodology:

  • Sample Preparation: Thaw a frozen urine sample (typically 1-2 mL). To a specific volume of urine normalized to creatinine concentration (e.g., volume containing 1 µmol creatinine), add a known amount of an internal standard (e.g., tropic acid).[3]

  • Oximation: To stabilize the keto group of this compound and other ketoacids, perform an oximation step. This is typically achieved by adding an oximating reagent like hydroxylamine hydrochloride in a basic solution and heating.[10]

  • Acidification and Extraction: Acidify the sample to a pH below 2 using hydrochloric acid. Extract the organic acids into an organic solvent such as ethyl acetate. This step is often repeated to ensure complete extraction.[1][11]

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To increase the volatility of the organic acids for gas chromatography, convert them to their trimethylsilyl (TMS) esters. This is commonly done by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine and heating.[3]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column and then fragmented and detected by the mass spectrometer.

  • Quantification: Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the concentration by comparing its peak area to that of the internal standard.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay

This spectrophotometric assay measures the activity of the BCKAD complex by monitoring the reduction of NAD+ to NADH.

Principle: The oxidative decarboxylation of this compound by the BCKAD complex is coupled to the reduction of NAD+, which can be measured by an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 30 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl₂, 0.2 mM EDTA, and 0.1% Triton X-100.

  • Cofactors: 2.5 mM NAD+, 0.4 mM Coenzyme A (CoA), 0.2 mM Thiamine pyrophosphate (TPP).

  • Substrate: this compound (typically in the low millimolar range).

  • Enzyme source: Tissue homogenate or isolated mitochondria.

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer and cofactors.

  • Pre-incubation: Add the enzyme source to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction: Add the substrate, this compound, to the cuvette to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculate activity: The rate of NADH production is proportional to the BCKAD activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Interaction with Signaling Pathways: The mTOR Connection

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is well-established that branched-chain amino acids, particularly leucine, are potent activators of mTOR complex 1 (mTORC1). While the direct effect of this compound on mTORC1 has not been extensively studied, its position as a direct catabolite of isoleucine suggests an indirect role. In conditions where BCAA catabolism is impaired, such as MSUD, the accumulation of BCAAs, including isoleucine, would be expected to hyperactivate mTORC1 signaling, contributing to the complex pathophysiology of the disease. Conversely, in a healthy state, the efficient flux of isoleucine through its catabolic pathway, including the conversion of this compound, is part of the homeostatic mechanism that regulates mTORC1 activity in response to nutrient availability.

mTOR_Signaling cluster_pathway Isoleucine Catabolism BCAA Branched-Chain Amino Acids (including Isoleucine) mTORC1 mTORC1 BCAA->mTORC1 Activates KMVA This compound Growth Cell Growth and Proliferation mTORC1->Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Isoleucine Isoleucine KMVA_path This compound Isoleucine->KMVA_path BCAT PropionylCoA_AcetylCoA Propionyl-CoA + Acetyl-CoA KMVA_path->PropionylCoA_AcetylCoA BCKAD & downstream enzymes

Figure 3: Indirect Influence on mTOR Signaling.

Conclusion

This compound is more than a simple metabolic intermediate; it is a crucial indicator of metabolic health. Its quantification provides a powerful diagnostic tool for serious inborn errors of metabolism. Understanding its role within the broader context of BCAA metabolism and its potential influence on major signaling pathways like mTOR opens avenues for novel therapeutic strategies aimed at managing these complex metabolic disorders. The experimental protocols provided herein offer a starting point for researchers to further investigate the intricate role of this important molecule in human health and disease.

References

The Emergence of a Key Metabolic Intermediate: A Historical and Technical Overview of 2-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the historical context surrounding the identification and study of 2-Methyl-3-oxopentanoic acid, a pivotal intermediate in branched-chain amino acid metabolism. While not marked by a singular "discovery" event typical of targeted synthetic molecules, its scientific story is intrinsically linked to the broader exploration of amino acid catabolism in the mid-20th century. This document provides a historical narrative, key experimental data from early research, detailed protocols, and logical diagrams for researchers, scientists, and professionals in drug development.

Historical Context: From Amino Acid to Keto Acid

The journey to understanding this compound begins with its precursor, the essential amino acid L-isoleucine, first isolated by German chemist Felix Ehrlich in 1903.[1] As the fundamental building blocks of proteins were identified, the subsequent challenge for biochemists was to unravel their metabolic fates within the body. By the mid-20th century, the concept of amino acid catabolism, including processes like transamination and oxidative decarboxylation, was a frontier of biochemical research.

It was within this vibrant field of study that this compound, also known by its historical name α-keto-β-methylvaleric acid, was identified. It is now understood to be the direct product of the transamination of L-isoleucine.[2] This reaction, where the amino group of isoleucine is transferred to an α-keto acid (like α-ketoglutarate), is the initial and crucial step in its breakdown pathway.

While numerous researchers were investigating branched-chain amino acid pathways, a comprehensive early study that detailed the synthesis and properties of this keto acid was published in 1951 by Alton Meister in the Journal of Biological Chemistry. This work, "Studies on d- and l-alpha-keto-beta-methylvaleric acids," represents a landmark in the characterization of this compound and provided foundational knowledge for subsequent metabolic research. The identification of this keto acid was critical for understanding genetic metabolic disorders such as Maple Syrup Urine Disease (MSUD), where a deficiency in the subsequent enzymatic step leads to the toxic buildup of this and other branched-chain keto acids.[2]

Quantitative Data from Early Characterization

The following table summarizes key quantitative data for the 2,4-dinitrophenylhydrazone derivative of α-keto-β-methylvaleric acid, a stable derivative used for characterization in early studies due to the instability of the free keto acid. Data is sourced from the pivotal 1951 paper by Alton Meister.

PropertyValue (for 2,4-dinitrophenylhydrazone derivative)Citation
Melting Point (d-isomer)155-156 °C[2] (from Meister, 1951)
Melting Point (l-isomer)155-156 °C[2] (from Meister, 1951)
Melting Point (racemic mixture)165-166 °C[2] (from Meister, 1951)
Elemental Analysis (Nitrogen)Calculated: 18.06%, Found: 18.00%[2] (from Meister, 1951)

(Note: The free acid is an oil and was characterized through this crystalline derivative).

Experimental Protocols from Historical Literature

The following protocols are adapted from the methodologies described by Alton Meister in his 1951 publication, representing a key historical method for the preparation and isolation of this compound (α-keto-β-methylvaleric acid).

Synthesis of l-α-Keto-β-methylvaleric Acid

This procedure details the enzymatic synthesis of the keto acid from L-isoleucine using an L-amino acid oxidase preparation from snake venom (Crotalus adamanteus).

Materials:

  • L-isoleucine

  • Snake venom (lyophilized Crotalus adamanteus)

  • Catalase

  • 0.2 M Potassium phosphate buffer, pH 7.8

  • 2,4-Dinitrophenylhydrazine solution (in 2 N HCl)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Concentrated HCl

Procedure:

  • A solution of 1.0 mmole of L-isoleucine in 100 cc of 0.2 M potassium phosphate buffer (pH 7.8) was prepared.

  • To this solution, 20 mg of venom and 0.5 mg of catalase were added.

  • The mixture was incubated at 38°C with continuous aeration for 4 hours. Aeration is critical to provide the necessary oxygen for the oxidative deamination reaction.

  • Following incubation, the reaction mixture was brought to a pH of approximately 2 by the addition of concentrated HCl.

  • The keto acid product was extracted from the acidified solution into ethyl acetate.

  • The keto acid was then transferred from the ethyl acetate phase into an aqueous phase by extraction with a sodium bicarbonate solution.

  • For characterization, the keto acid in the bicarbonate solution was precipitated as its 2,4-dinitrophenylhydrazone derivative by adding an excess of the 2,4-dinitrophenylhydrazine reagent.

  • The resulting precipitate was collected, washed, and recrystallized from a mixture of alcohol and ethyl acetate for purification and subsequent analysis.

Isolation as 2,4-Dinitrophenylhydrazone Derivative

This protocol outlines the method for isolating and purifying the keto acid for characterization.

Procedure:

  • To the final aqueous keto acid solution, an excess of 2,4-dinitrophenylhydrazine in 2 N HCl was added.

  • The mixture was allowed to stand to ensure complete precipitation of the derivative.

  • The crude hydrazone precipitate was collected by filtration.

  • The collected solid was dissolved in a minimal amount of a hot mixture of 95% ethanol and ethyl acetate.

  • The solution was allowed to cool slowly to promote crystallization.

  • The purified crystals of the 2,4-dinitrophenylhydrazone were collected by filtration, dried, and used for melting point determination and elemental analysis.

Visualizations

The following diagrams illustrate the key metabolic context and the experimental logic described in the historical literature.

Isoleucine_Catabolism cluster_transamination Transamination Step Isoleucine L-Isoleucine KetoAcid This compound (α-keto-β-methylvaleric acid) Isoleucine->KetoAcid Branched-Chain Aminotransferase (BCAT) Metabolites Further Metabolites KetoAcid->Metabolites Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate Amino Group Transfer

Caption: Metabolic formation of this compound from L-isoleucine.

Experimental_Workflow Start L-Isoleucine Solution (Phosphate Buffer, pH 7.8) Incubation Incubation at 38°C with Aeration + Snake Venom (L-amino acid oxidase) + Catalase Start->Incubation Enzymatic Reaction Acidification Acidification with HCl (to pH ~2) Incubation->Acidification Stop Reaction Extraction1 Extraction into Ethyl Acetate Acidification->Extraction1 Extraction2 Extraction into Sodium Bicarbonate Solution Extraction1->Extraction2 Precipitation Precipitation with 2,4-Dinitrophenylhydrazine Extraction2->Precipitation Derivatization Analysis Purification & Analysis (Recrystallization, M.P., Elemental Analysis) Precipitation->Analysis

Caption: Workflow for the 1951 enzymatic synthesis and isolation of the keto acid.

References

A Comprehensive Technical Guide to 2-Methyl-3-oxopentanoic Acid and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a clear understanding of key metabolic compounds is paramount. This guide provides an in-depth overview of 2-Methyl-3-oxopentanoic acid, a molecule of significant interest in metabolic research, particularly in the context of inborn errors of metabolism. This document will explore its various synonyms, quantitative data from scientific literature, relevant experimental protocols, and its role in metabolic pathways.

Synonyms and Nomenclature

This compound is known by several names in scientific literature, which can often lead to confusion. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate communication of research findings. The compound's nomenclature is primarily based on its structural features as a derivative of pentanoic acid.

Below is a table summarizing the most common synonyms for this compound.

Synonym TypeName
IUPAC Name This compound[1][2]
3-Methyl-2-oxopentanoic acid[3][4]
Common Name 2-Methyl-3-ketovaleric acid[2][5][6]
2-Methyl-3-oxovaleric acid[2][5][6]
3-Methyl-2-oxovaleric acid[7][8]
alpha-Keto-beta-methylvaleric acid (KMV)[3][9][10]
α-Keto-β-methylvaleric acid[10]
Metabolite Name Ketoisoleucine
CAS Registry Number 14925-93-0 (for this compound)[1][2][5][6][11]
1460-34-0 (for 3-Methyl-2-oxopentanoic acid)[3]

Quantitative Data

Quantitative data on this compound is often presented in the context of its accumulation in the metabolic disorder Maple Syrup Urine Disease (MSUD).[1][5][12] In this condition, the deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex leads to the buildup of branched-chain amino acids and their corresponding alpha-keto acids, including this compound (often referred to as KMV in this context).[1][5][12]

The following table summarizes key quantitative findings from the literature.

ParameterValueContextReference
Reference Range in Urine ≤ 2.1 mmol/mol creatinineFor a-Keto-b-Methylvaleric Acid[10]
Concentration for in vitro neurotoxicity studies 1-20 mMProtective effect of KMV on BV-2 microglial cells under hypoxia[13]
Inhibition of Respiratory Chain ~40% reduction in ¹⁴CO₂ productionEffect of 1-5 mM KIC, KMV, or KIV on energy metabolism in rat cerebral cortex[14]
Increase in Lactate Release and Glucose Utilization ~42% increaseEffect of 1-5 mM KIC, KMV, or KIV in rat cortical prisms[14]
Inhibition of Respiratory Chain Complex I-III ~60% inhibitionEffect of KIC, KMV, or KIV[14]
Limits of Detection (LOD) in HPLC 1.3-5.4 nMFor α-keto acids including KMV using DMB derivatization[2]
Limits of Quantification (LOQ) in HPLC 4.2-18 nMFor α-keto acids including KMV using DMB derivatization[2]
Intracellular Concentrations in K562 cells 1.55-316 pmol/1 × 10⁶ cellsFor various α-keto acids[2]

Metabolic Pathway

This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[10][15] The pathway involves the transamination of isoleucine to form α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][10] A deficiency in this enzyme complex leads to the accumulation of this and other branched-chain α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).[1][5][7]

Branched-Chain Amino Acid Metabolism Metabolic Pathway of Isoleucine Isoleucine Isoleucine KMV alpha-Keto-beta-methylvaleric acid (this compound) Isoleucine->KMV Transamination BCAT Branched-chain aminotransferase Propionyl_CoA Propionyl-CoA KMV->Propionyl_CoA Oxidative decarboxylation Acetyl_CoA Acetyl-CoA KMV->Acetyl_CoA Oxidative decarboxylation BCKDH Branched-chain alpha-keto acid dehydrogenase complex (BCKDH) TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of isoleucine catabolism.

Experimental Protocols

Analysis of Intracellular α-Keto Acids by HPLC with Fluorescence Detection

This method allows for the sensitive quantification of α-keto acids, including α-keto-β-methylvaleric acid, in cellular extracts.[2]

1. Sample Preparation:

  • K562 cells are cultured and harvested.

  • Intracellular metabolites are extracted from a known number of cells.

2. Derivatization:

  • An aqueous solution of the α-keto acid standards or the cell extract is mixed with a derivatization reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

  • The DMB solution is prepared by dissolving 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O.[2]

  • 40 µL of the DMB solution is added to 40 µL of the α-keto acid solution in a sealed tube.[2]

  • The mixture is heated at 85 °C for 45 minutes.[2]

  • After heating, the solution is cooled on ice for 5 minutes.[2]

  • The derivatization solution is then diluted fivefold with 65 mM NaOH aqueous solution to prevent peak splitting of certain derivatives.[2]

3. HPLC Analysis:

  • 25 µL of the diluted, derivatized sample is injected into an HPLC system equipped with a fluorescence detector.[2]

  • An internal standard, such as α-ketovaleric acid (KV), is used for quantification.[2]

  • The calibration curves are generated by plotting the ratio of the peak areas of the DMB-keto acid derivatives to the internal standard against their respective concentrations.[2]

HPLC_Workflow Experimental Workflow for HPLC Analysis of α-Keto Acids cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Cell_Culture Cell Culture (e.g., K562) Harvesting Cell Harvesting Cell_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Mixing Mix sample with DMB reagent Extraction->Mixing Heating Heat at 85°C for 45 min Mixing->Heating Cooling Cool on ice for 5 min Heating->Cooling Dilution Dilute with NaOH Cooling->Dilution Injection Inject 25 µL into HPLC Dilution->Injection Detection Fluorescence Detection Injection->Detection Quantification Quantification using internal standard Detection->Quantification

Caption: Workflow for HPLC analysis of α-keto acids.

In Vitro Neurotoxicity and Oxidative Stress Assays

The neurotoxic effects of this compound and its isomers are often studied using in vitro models. These experiments typically involve exposing cultured cells (e.g., neuronal or glial cells) to the compound and measuring various parameters related to cell viability, oxidative stress, and mitochondrial function.[9][13][14]

General Protocol Outline:

  • Cell Culture: Primary neurons or relevant cell lines (e.g., BV-2 microglia) are cultured under standard conditions.[13]

  • Treatment: Cells are exposed to varying concentrations of α-keto-β-methylvaleric acid (KMV) for a defined period.[13]

  • Assessment of Oxidative Stress:

    • Lipid Peroxidation: Measured by assays such as thiobarbituric acid-reactive substances (TBA-RS).[9]

    • Reactive Oxygen Species (ROS) Production: Assessed using fluorescent probes.[13]

    • Antioxidant Defenses: Total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR) can be measured. The activities of antioxidant enzymes like catalase, glutathione peroxidase, and superoxide dismutase are also determined.[9]

  • Assessment of Mitochondrial Function:

    • Energy Metabolism: The production of ¹⁴CO₂ from radiolabeled substrates like [¹⁴C]acetate or glucose uptake and lactate release can be measured.[14]

    • Respiratory Chain Complex Activity: The activity of different complexes of the electron transport chain is assayed spectrophotometrically.[14]

  • Cell Viability and Apoptosis: Cell viability can be assessed using assays like MTT or LDH release.[13] Apoptotic markers such as caspase activation can also be measured.[13]

Conclusion

This compound, along with its various synonyms, is a critical metabolite in the breakdown of isoleucine. Its accumulation in Maple Syrup Urine Disease highlights its potential neurotoxicity and its importance as a biomarker for this and potentially other metabolic disorders.[7][16][17] The experimental protocols outlined in this guide provide a foundation for researchers to investigate the synthesis, detection, and biological effects of this compound. A thorough understanding of its nomenclature and metabolic context is essential for advancing research in metabolic diseases and drug development.

References

The Biological Significance of 2-Methyl-3-Ketovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-ketovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Under normal physiological conditions, it is efficiently metabolized by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. However, in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), its accumulation to toxic levels leads to severe neurological damage and metabolic crisis. This technical guide provides an in-depth exploration of the biological significance of 2-methyl-3-ketovaleric acid, detailing its metabolic pathway, pathophysiological roles, and the analytical methods for its detection. The guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic disorders.

Introduction

2-Methyl-3-ketovaleric acid is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[1][2] Its metabolism is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), which also includes leucine and valine. The irreversible oxidative decarboxylation of 2-methyl-3-ketovaleric acid is catalyzed by the multi-enzyme BCKAD complex, a critical regulatory point in BCAA metabolism.[1][3]

The primary clinical significance of 2-methyl-3-ketovaleric acid lies in its role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the BCKAD complex.[1][3][4] In MSUD, impaired BCKAD activity leads to the accumulation of BCAAs and their corresponding BCKAs, including 2-methyl-3-ketovaleric acid, in bodily fluids.[1][4] This accumulation is responsible for the characteristic sweet odor of the urine and cerumen in affected individuals and, more critically, for the severe neurological symptoms associated with the disease.[1][4] Elevated levels of 2-methyl-3-ketovaleric acid are also observed in propionic acidemia, another inherited metabolic disorder.[5][6]

This guide will elucidate the metabolic pathways involving 2-methyl-3-ketovaleric acid, its role in the pathophysiology of MSUD, and detailed protocols for its quantification.

Metabolism of 2-Methyl-3-Ketovaleric Acid

The catabolism of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with the formation and subsequent degradation of 2-methyl-3-ketovaleric acid being a central step.

Formation of 2-Methyl-3-Ketovaleric Acid

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts L-isoleucine to 2-methyl-3-ketovaleric acid.[7] This reaction utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.

Degradation by the Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex

The subsequent and irreversible step is the oxidative decarboxylation of 2-methyl-3-ketovaleric acid by the BCKAD complex.[1][3] This multi-enzyme complex is located in the inner mitochondrial membrane and is comprised of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[1] The BCKAD complex converts 2-methyl-3-ketovaleric acid to α-methylbutyryl-CoA, which is further metabolized to yield acetyl-CoA and propionyl-CoA.

Isoleucine_Metabolism cluster_transamination Step 1: Transamination cluster_decarboxylation Step 2: Oxidative Decarboxylation Isoleucine L-Isoleucine KMVA 2-Methyl-3-ketovaleric acid Isoleucine->KMVA Transamination BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) complex aMB_CoA α-Methylbutyryl-CoA KMVA->aMB_CoA Oxidative decarboxylation aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Branched-chain aminotransferase (BCAT) Propionyl_CoA Propionyl-CoA aMB_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA aMB_CoA->Acetyl_CoA Further_Metabolism Further Metabolism Propionyl_CoA->Further_Metabolism Acetyl_CoA->Further_Metabolism Neurotoxicity_Pathway KMVA Elevated 2-Methyl-3-ketovaleric acid (and other BCKAs) Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) KMVA->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction KMVA->Mitochondrial_Dysfunction Glutamate_Imbalance Impaired Glutamate Metabolism KMVA->Glutamate_Imbalance Enzyme_Inhibition Inhibition of Pyruvate Dehydrogenase & α-Ketoglutarate Dehydrogenase KMVA->Enzyme_Inhibition Neuronal_Damage Neuronal Cell Damage and Apoptosis Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Glutamate_Imbalance->Neuronal_Damage Enzyme_Inhibition->Neuronal_Damage Clinical_Symptoms Neurological Symptoms (Seizures, Coma, Developmental Delay) Neuronal_Damage->Clinical_Symptoms GCMS_Workflow Urine_Sample Urine Sample Normalization Normalization to Creatinine Concentration Urine_Sample->Normalization Acidification Acidification (pH ~1) Normalization->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Derivatization (TMS esters) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

2-Methyl-3-oxopentanoic Acid: A Technical Guide to Natural Sources and Endogenous Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanoic acid, also known as 2-methyl-3-ketovaleric acid or α-keto-β-methylvaleric acid, is a 3-oxo monocarboxylic acid that serves as a critical intermediate in human metabolism.[1][2][3] As a human metabolite, its primary significance lies in its role within the catabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine.[4] The accumulation of this ketoacid in biological fluids is a key diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD) and propionic acidemia.[5][6] This guide provides a comprehensive overview of the endogenous production of this compound, its known natural sources, quantitative data, and detailed experimental protocols for its analysis.

Endogenous Production: The Isoleucine Catabolic Pathway

The sole pathway for the endogenous production of this compound in humans is through the degradation of L-isoleucine, an essential amino acid obtained from dietary protein. This process is initiated in the mitochondria and involves a series of enzymatic reactions.

The first step is a reversible transamination of L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT). This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding L-glutamate and (S)-3-methyl-2-oxopentanoate, the specific enantiomer of this compound.[7]

The subsequent and irreversible step is the oxidative decarboxylation of the resulting α-keto acid. This reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a large multi-enzyme complex located on the inner mitochondrial membrane.[8] The BCKD complex converts this compound into 2-methylbutanoyl-CoA, which then proceeds through several more steps to ultimately yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[8]

Pathophysiology

Deficiency in the BCKD enzyme complex, caused by mutations in the genes encoding its subunits, leads to the rare autosomal recessive disorder known as Maple Syrup Urine Disease (MSUD).[7][8][9][10] This enzymatic block prevents the breakdown of all three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids.[4][8][9] Consequently, this compound, along with α-ketoisocaproic acid and α-ketoisovaleric acid, accumulates to toxic levels in the blood, cerebrospinal fluid, and urine.[4][5][7] This accumulation is responsible for the characteristic sweet, maple syrup-like odor of the urine and earwax in affected individuals and leads to severe neurological damage, including cerebral edema and encephalopathy, if left untreated.[7][10][11]

Elevated levels of this compound are also a characteristic finding in propionic acidemia, another inborn error of metabolism affecting the catabolism of propionyl-CoA.[5][6][12][13]

Isoleucine_Catabolism cluster_enzymes Isoleucine L-Isoleucine KMV This compound ((S)-3-Methyl-2-oxopentanoate) Isoleucine->KMV α-Ketoglutarate -> Glutamate MSUD_Block KMV->MSUD_Block NAD+ + CoA -> NADH + CO2 Metabolites Acetyl-CoA + Propionyl-CoA MSUD_Block->Metabolites MSUD_Label Deficient in Maple Syrup Urine Disease (MSUD) MSUD_Block->MSUD_Label BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCAT->Isoleucine BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex BCKD->KMV

Caption: Endogenous production of this compound via isoleucine catabolism.

Natural Sources

While predominantly recognized as an endogenous metabolite, this compound has been identified in microorganisms.

  • Microorganisms: It is a known metabolite in Saccharomyces cerevisiae (baker's and brewer's yeast), where it is produced during fermentation as part of amino acid metabolism.[14]

  • Food and Plants: The presence of this compound in food is not well-documented. It is not commonly listed as a major volatile organic compound (VOC) in studies of fruit aromas, although related branched-chain esters and acids derived from amino acid metabolism contribute to the flavor profiles of fruits like bananas and Morinda royoc.[2][15] Its presence in fermented foods and beverages derived from yeast is plausible but requires more specific quantitative research.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring metabolic disorders. Levels are typically low or undetectable in healthy individuals but are significantly elevated in patients with MSUD.

Biological MatrixConditionAnalyteConcentration Range
Plasma Healthy / Normal2-Keto-3-Methylvaleric Acid10 - 30 µmol/L[3]
Maple Syrup Urine Disease (MSUD)2-Keto-3-Methylvaleric AcidSignificantly Elevated[4][7]
Urine Healthy / Normal2-Keto-3-Methylvaleric AcidLow / Undetectable
Maple Syrup Urine Disease (MSUD)2-Keto-3-Methylvaleric AcidHighly Elevated[5][16]
Propionic Acidemia2-Methyl-3-oxovaleric acidDemonstrable in considerable amounts[6]

Note: Quantitative values for disease states can vary widely depending on the patient's clinical condition (e.g., during a metabolic crisis), diet, and the specific MSUD phenotype.[17][18]

Experimental Protocols

The analysis of this compound, a polar and semi-volatile keto acid, requires specific sample preparation and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for urinary organic acid profiling, while High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for plasma samples.[1][19][20][21][22]

Key Experiment: GC-MS Analysis of Urinary Organic Acids

This protocol involves extraction of the organic acids from a urine matrix, followed by a two-step derivatization to increase volatility for GC analysis.

1. Sample Preparation and Extraction:

  • Sample: Use a random urine sample. Samples can be stored at -20°C until analysis.[23]

  • Internal Standard: Add an appropriate internal standard (e.g., heptanoylglycine) to the urine sample for quantification.[23][24]

  • Acidification: Acidify the sample with HCl to convert organic acids to their protonated, less polar form.[24]

  • Salting Out: Add sodium chloride to the sample to increase the ionic strength of the aqueous layer, which reduces the solubility of organic acids and improves extraction efficiency.[24]

  • Liquid-Liquid Extraction (LLE): Perform a sequential extraction using water-immiscible organic solvents such as ethyl acetate and/or diethyl ether.[24] Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Drying: Combine the organic layers and evaporate the solvent to complete dryness under a gentle stream of nitrogen.[24] Precise control of temperature during this step is crucial to prevent loss of more volatile acids.[24]

2. Derivatization:

  • Step 1: Methoximation: Reconstitute the dried extract in pyridine and add methoxyamine HCl.[23] Incubate the mixture (e.g., 60°C for 30-90 minutes) to convert the keto group of this compound into a stable methoxime derivative. This step is critical to prevent the formation of multiple silylated isomers from keto-enol tautomerization.[25]

  • Step 2: Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[23][24] Incubate (e.g., 60-75°C for 30-60 minutes). This reaction replaces the active hydrogen on the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[24][25]

3. GC-MS Instrumental Analysis:

  • Injection: Inject 1-2 µL of the final derivatized sample into the GC-MS system.

  • Gas Chromatography (GC):

    • Column: Use a nonpolar capillary column, such as a CP-Sil 8 CB or DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A typical oven program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 280-300°C, followed by a hold period.[1][24]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Data is typically acquired in full scan mode (e.g., m/z 50-550) to identify compounds based on their mass spectra by comparison to spectral libraries (e.g., NIST).[24] For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and specificity.

GCMS_Workflow start Urine Sample + Internal Standard extraction Liquid-Liquid Extraction (Ethyl Acetate / Ether) start->extraction drydown Evaporation to Dryness (Under Nitrogen) extraction->drydown methoximation Step 1: Methoximation (Protect Keto Group) drydown->methoximation silylation Step 2: Silylation (TMS) (Increase Volatility) methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing (Identification & Quantification) gcms->data

Caption: General experimental workflow for GC-MS analysis of urinary organic acids.
Alternative Method: HPLC Analysis

High-Performance Liquid Chromatography, often coupled with mass spectrometry (HPLC-MS) or after derivatization for UV or fluorescence detection, provides an alternative for quantifying branched-chain keto acids, especially in serum or plasma.[21][22][26]

  • Sample Preparation: Typically involves simple protein precipitation with a solvent like methanol, followed by centrifugation.[22]

  • Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode.[22][27]

  • Detection: Mass spectrometry (e.g., Q-TOF/MS) allows for direct detection without derivatization, offering high sensitivity and specificity.[22] Alternatively, derivatization with reagents like 4-Nitro-1,2-phenylenediamine can be used to create a UV-active derivative for HPLC-UV analysis.[21]

References

The Role of 2-Methyl-3-oxopentanoic Acid in Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids. Among these accumulating metabolites, 2-Methyl-3-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, derived from the transamination of isoleucine, plays a significant role in the pathophysiology of the disease. While the neurotoxicity in MSUD is often primarily attributed to the accumulation of leucine and its ketoacid, α-ketoisocaproic acid, emerging evidence highlights the distinct and synergistic contributions of this compound to the neurological damage observed in patients. This technical guide provides an in-depth analysis of the involvement of this compound in MSUD, including its biochemical basis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and its impact on cellular signaling pathways.

Introduction: The Biochemical Lesion in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is caused by mutations in the genes encoding the subunits of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1] This multi-enzyme complex is responsible for the irreversible oxidative decarboxylation of the branched-chain α-ketoacids (BCKAs) derived from the essential amino acids leucine, isoleucine, and valine.[1] A deficiency in BCKAD activity leads to the systemic accumulation of these BCAAs and their respective ketoacids: α-ketoisocaproic acid (KIC) from leucine, α-ketoisovaleric acid (KIV) from valine, and this compound (also known as α-keto-β-methylvaleric acid, KMV) from isoleucine.[1] The accumulation of these compounds is toxic, particularly to the central nervous system, leading to a range of clinical manifestations from poor feeding and lethargy in neonates to seizures, coma, and irreversible neurological damage if left untreated.[2]

This compound: A Key Pathogenic Metabolite

This compound is the α-ketoacid analogue of the branched-chain amino acid isoleucine. In healthy individuals, it is an intermediate in the catabolic pathway of isoleucine and is efficiently decarboxylated by the BCKAD complex. However, in MSUD patients, its concentration, along with other BCKAs, is significantly elevated in plasma, urine, and cerebrospinal fluid.[3]

Data Presentation: Quantitative Levels of this compound

The following table summarizes the reported concentrations of this compound in plasma and urine of healthy individuals and patients with classic MSUD. These values highlight the dramatic accumulation of this metabolite in the disease state.

AnalyteMatrixPatient PopulationConcentration RangeUnit
This compound PlasmaHealthy Individuals10 - 30[4]µmol/L
Classic MSUD PatientsSignificantly elevated (often part of total BCKA measurement)µmol/L
UrineHealthy Individuals0 - 83.5[5]nmol/mg Creatinine
Classic MSUD PatientsMarkedly elevated (diagnostic marker)[6]nmol/mg Creatinine

Note: Specific quantitative ranges for this compound in plasma of MSUD patients are often reported as part of the total branched-chain ketoacid concentration and can vary widely depending on the patient's metabolic state and dietary management. The presence of 2-keto-3-methylvaleric acid is a key diagnostic marker in urine organic acid profiles of MSUD patients.[6]

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of MSUD. The following sections detail the methodologies for its analysis in urine and for assessing its neurotoxic effects in a cell-based model.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

GC-MS is the gold standard for the analysis of organic acids in urine and is a key diagnostic tool for MSUD.[7] The following protocol provides a general workflow for this analysis.

Objective: To extract, derivatize, and quantify this compound and other organic acids in a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., 2-ketocaproic acid)

  • Hydroxylamine hydrochloride

  • Saturated sodium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine sample to room temperature and vortex.

    • Centrifuge at 3000 rpm for 10 minutes to remove sediment.

    • Transfer a specific volume of the supernatant (normalized to creatinine concentration) to a glass tube.

    • Add a known amount of the internal standard solution.

  • Oximation:

    • Add hydroxylamine hydrochloride solution to the urine sample.

    • Incubate at 60°C for 30 minutes to convert keto groups to oximes. This step is crucial for the stable derivatization of ketoacids like this compound.[8]

  • Extraction:

    • Acidify the sample with hydrochloric acid to a pH of approximately 1.

    • Add saturated sodium chloride solution to increase the ionic strength of the aqueous phase.

    • Perform a liquid-liquid extraction by adding ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Drying and Evaporation:

    • Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

  • Derivatization:

    • To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.

    • Cap the tube tightly and incubate at 70-90°C for 15-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.[9][10]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the TMS-derivatized organic acids on the capillary column using a temperature gradient program.

    • Detect the compounds using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

    • Identify this compound based on its characteristic retention time and mass spectrum.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow for GC-MS Analysis of Urinary Organic Acids

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant IS Add Internal Standard Supernatant->IS Oximation Oximation IS->Oximation Acidification Acidification Oximation->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying with Na2SO4 LLE->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization TMS Derivatization (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data Neurotoxicity_Workflow cluster_culture Cell Culture & Treatment cluster_viability Cell Viability Assessment cluster_neurite Neurite Outgrowth Analysis Seeding Seed Neuronal Cells Treatment Treat with this compound Seeding->Treatment MTT MTT Assay Treatment->MTT Fixation Fixation & Immunostaining Treatment->Fixation Absorbance Measure Absorbance MTT->Absorbance Viability Calculate Cell Viability Absorbance->Viability Imaging Fluorescence Imaging Fixation->Imaging Analysis Image Analysis Imaging->Analysis Signaling_Pathway cluster_neuron Neuron MSUD Maple Syrup Urine Disease (BCKAD Deficiency) KMV ↑ this compound MSUD->KMV Mito Mitochondrial Dysfunction KMV->Mito Inhibits ETC & TCA Cycle GABA GABAergic System Alteration KMV->GABA Modulates GABA Receptor Signaling Neurotoxicity Neurotoxicity (Neuronal Damage, Apoptosis) Mito->Neurotoxicity ↓ ATP, ↑ ROS GABA->Neurotoxicity Excitotoxicity

References

An In-depth Technical Guide on the Pathophysiology of Propionic Acidemia and 2-Methyl-3-oxopentanoic Acid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) is a rare, autosomal recessive metabolic disorder resulting from the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and a cascade of toxic metabolites, including 2-methylcitrate and 2-Methyl-3-oxopentanoic acid, which disrupt cellular metabolism and function. The pathophysiology of PA is complex, involving direct enzymatic inhibition, mitochondrial dysfunction, oxidative stress, and epigenetic modifications. This guide provides a comprehensive overview of the molecular mechanisms underlying propionic acidemia, with a specific focus on the accumulation of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of the disease and aid in the development of novel therapeutic strategies.

Introduction

Propionic acidemia is a serious inborn error of metabolism with significant morbidity and mortality.[1] It is caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), respectively.[2] PCC plays a crucial role in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[2] Its deficiency leads to the accumulation of propionyl-CoA in the mitochondrial matrix, triggering a cascade of metabolic disturbances that underpin the clinical manifestations of the disease, including metabolic acidosis, hyperammonemia, lethargy, and neurological damage.[1] A key, yet less discussed, aspect of PA pathophysiology is the formation of aberrant metabolites, such as this compound, which contribute to the overall toxic state.

Pathophysiology of Propionic Acidemia

The core of propionic acidemia's pathophysiology lies in the functional deficiency of PCC, which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA.[1] The resulting buildup of propionyl-CoA has several detrimental downstream effects:

Propionyl-CoA Accumulation and its Immediate Consequences

With the primary metabolic route blocked, propionyl-CoA is shunted into alternative pathways, leading to the formation of several toxic compounds:

  • Propionic Acid: Excess propionyl-CoA is hydrolyzed to propionic acid, contributing to metabolic acidosis.[2]

  • Propionylcarnitine: Propionyl-CoA is conjugated with carnitine to form propionylcarnitine, which is then excreted in the urine. This process can lead to a secondary carnitine deficiency, impairing the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2]

  • 2-Methylcitrate: In a key pathological reaction, propionyl-CoA condenses with oxaloacetate, a Krebs cycle intermediate, in a reaction catalyzed by citrate synthase. This produces 2-methylcitrate, a potent inhibitor of several Krebs cycle enzymes.[3]

  • 3-Hydroxypropionate: This metabolite is formed through an alternative oxidation pathway of propionate.[1]

  • This compound: This keto acid is formed from the condensation of two molecules of propionyl-CoA.[4]

Mitochondrial Dysfunction and Oxidative Stress

The accumulation of propionyl-CoA and its derivatives severely impairs mitochondrial function. The inhibition of the Krebs cycle by 2-methylcitrate disrupts cellular energy production.[3] Furthermore, the altered mitochondrial metabolism leads to the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[1][5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to the multi-organ pathology seen in PA.[5]

Hyperammonemia

A common and life-threatening complication of propionic acidemia is hyperammonemia. Propionyl-CoA acts as a competitive inhibitor of N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[6][7] NAGS produces N-acetylglutamate, an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. Inhibition of NAGS leads to a decrease in urea synthesis and the subsequent accumulation of ammonia in the blood.[2]

Epigenetic Modifications

Recent studies have highlighted the role of propionyl-CoA in epigenetic regulation. Propionyl-CoA can serve as a substrate for histone propionylation, a post-translational modification that can alter chromatin structure and gene expression.[8][9] Increased histone propionylation has been observed in cellular and animal models of propionic acidemia and may contribute to the long-term complications of the disease by dysregulating gene expression programs.[8]

Accumulation of this compound

This compound is a characteristic metabolite found in the urine of patients with propionic acidemia.[4][10] Its formation is a direct consequence of the high intracellular concentrations of propionyl-CoA.

Synthesis of this compound

This compound is synthesized through the condensation of two molecules of propionyl-CoA. This reaction is analogous to the formation of acetoacetate from two molecules of acetyl-CoA in ketogenesis. The accumulation of the substrate, propionyl-CoA, drives this alternative metabolic pathway.

Pathophysiological Role of this compound

While the presence of this compound is a diagnostic marker for propionic acidemia, its specific contribution to the pathophysiology of the disease is not as well-characterized as that of other metabolites like 2-methylcitrate. However, as a keto acid, it contributes to the overall metabolic acidosis. Further research is needed to fully elucidate its potential toxic effects and impact on cellular function.

Quantitative Data

The following tables summarize key quantitative data related to the pathophysiology of propionic acidemia.

Metabolite Patient Plasma Concentration (µM) Control Plasma Concentration (µM) Reference
Propionylcarnitine (C3)2.5 - 103.6 fold increaseNormal[11]
2-Methylcitric AcidSignificantly elevatedNot typically detected[12]
GlycineElevatedNormal[1]
AmmoniaElevatedNormal[1]
Enzyme Inhibitor Ki (mM) Km (mM) Reference
N-acetylglutamate synthasePropionyl-CoA0.71-[6]
Citrate Synthase2-Methylcitrate1.5 - 7.6-[3]
Aconitase2-Methylcitrate1.5 - 7.6-[3]
Isocitrate Dehydrogenase (NAD+)2-Methylcitrate1.5 - 7.6-[3]
Isocitrate Dehydrogenase (NADP+)2-Methylcitrate1.5 - 7.6-[3]
Mitochondrial Citrate Transporter2-Methylcitrate-3.3 (apparent)[3]

Experimental Protocols

Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the qualitative and quantitative analysis of organic acids, including this compound, in urine samples.

Methodology:

  • Sample Preparation: A urine sample, normalized to creatinine concentration, is used. Internal standards are added for quantification.

  • Oximation: Keto acids are converted to their oxime derivatives by treatment with hydroxylamine. This step is crucial for the stable derivatization of compounds like this compound.[13]

  • Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.[13]

  • Derivatization: The dried extract is derivatized to form trimethylsilyl (TMS) esters. This process increases the volatility and thermal stability of the organic acids, making them suitable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used derivatizing agent.[13][14]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each, which allows for their identification and quantification.[15]

Propionyl-CoA Carboxylase (PCC) Enzyme Assay

This assay measures the activity of the PCC enzyme in patient-derived cells, such as fibroblasts or lymphocytes, to confirm the diagnosis of propionic acidemia.

Methodology:

  • Cell Culture and Lysate Preparation: Patient-derived fibroblasts or lymphocytes are cultured under standard conditions. The cells are then harvested and lysed to release the mitochondrial enzymes, including PCC.[16]

  • Radiolabeling Assay: The most common method involves a radiometric assay. The cell lysate is incubated with the substrates for the PCC reaction: propionyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]NaHCO₃).[16][17]

  • Reaction and Product Separation: PCC catalyzes the incorporation of the radiolabeled carboxyl group from bicarbonate into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The reaction is stopped, and the unincorporated [¹⁴C]NaHCO₃ is removed.[17]

  • Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter. The enzyme activity is then calculated and compared to that of control samples.[17]

  • Non-Radiometric HPLC-based Assay: An alternative method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the methylmalonyl-CoA product from the propionyl-CoA substrate without the use of radioisotopes.[18][19]

Visualizations

Core Pathophysiology of Propionic Acidemia

G Core Pathophysiology of Propionic Acidemia cluster_0 Mitochondrion Propionyl-CoA Propionyl-CoA PCC PCC Propionyl-CoA->PCC Blocked Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase Propionyl-CoA_2 Propionyl-CoA Propionyl-CoA->Propionyl-CoA_2 NAGS NAGS Propionyl-CoA->NAGS Inhibition Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA Krebs Cycle Krebs Cycle Methylmalonyl-CoA->Krebs Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase 2-Methylcitrate 2-Methylcitrate Citrate Synthase->2-Methylcitrate 2-Methylcitrate->Krebs Cycle Inhibition This compound This compound Propionyl-CoA_2->this compound Urea Cycle Urea Cycle Hyperammonemia Hyperammonemia NAGS->Urea Cycle Activation NAGS->Hyperammonemia Amino Acids, Odd-chain Fatty Acids Amino Acids, Odd-chain Fatty Acids Amino Acids, Odd-chain Fatty Acids->Propionyl-CoA G Urinary Organic Acid Analysis Workflow Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Oximation Oximation Internal Standard Addition->Oximation Acidification & Extraction Acidification & Extraction Oximation->Acidification & Extraction Derivatization (TMS) Derivatization (TMS) Acidification & Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis G Signaling Consequences of Propionyl-CoA Accumulation Propionyl-CoA Propionyl-CoA Mitochondrial Dysfunction Mitochondrial Dysfunction Propionyl-CoA->Mitochondrial Dysfunction Histone Propionylation Histone Propionylation Propionyl-CoA->Histone Propionylation Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Altered Gene Expression Altered Gene Expression Histone Propionylation->Altered Gene Expression

References

An In-depth Technical Guide to the Core Characteristics of Short-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of short-chain keto acids (SCKAs), focusing on their structure, metabolism, and signaling roles. The information is tailored for professionals in research and drug development, with an emphasis on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Physicochemical Properties of Branched-Chain Keto Acids

Short-chain keto acids are organic compounds characterized by a carboxylic acid group and a ketone group. The most prevalent in biological systems are the branched-chain keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids (BCAAs). The key physicochemical properties of the three primary BCKAs are summarized below.

Propertyα-Ketoisocaproate (KIC) from Leucineα-Ketoisovalerate (KIV) from Valineα-Keto-β-methylvalerate (KMV) from Isoleucine
Molecular Formula C₆H₁₀O₃C₅H₈O₃C₆H₁₀O₃
Molecular Weight 130.1 g/mol 116.12 g/mol [1]130.14 g/mol
pKa (Strongest Acidic) Not explicitly found3.37[1]~2.3, 2.65±0.54[2][3]

Metabolic Pathway of Branched-Chain Keto Acids

The catabolism of BCKAs is a critical metabolic pathway, primarily regulated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, converting them into their respective acyl-CoA derivatives. These products can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCKA Branched-Chain Keto Acids (BCKAs) cluster_AcylCoA Acyl-CoA Derivatives Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) KMV->BCKDH KIV α-Ketoisovalerate (KIV) KIV->BCKDH IsovalerylCoA Isovaleryl-CoA TCA_Cycle TCA Cycle & Other Pathways IsovalerylCoA->TCA_Cycle MethylbutyrylCoA α-Methylbutyryl-CoA MethylbutyrylCoA->TCA_Cycle IsobutyrylCoA Isobutyryl-CoA IsobutyrylCoA->TCA_Cycle BCAT->KIC BCAT->KMV BCAT->KIV BCKDH->IsovalerylCoA BCKDH->MethylbutyrylCoA BCKDH->IsobutyrylCoA

BCAA to Acyl-CoA Metabolic Pathway.

Signaling Pathways Involving Short-Chain Keto Acids and Related Metabolites

SCKAs and structurally similar molecules like ketone bodies can act as signaling molecules, influencing key cellular processes through various pathways. Two prominent pathways are the mTOR and G-protein coupled receptor (GPCR) signaling cascades.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Certain keto acids, such as α-ketoglutarate, can influence mTOR signaling. Activation of this pathway, often in response to nutrient availability, leads to the phosphorylation of downstream effectors that promote protein synthesis and other anabolic processes.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Responses KetoAcids α-Keto Acids (e.g., α-Ketoglutarate) mTORC1 mTORC1 KetoAcids->mTORC1 activates GrowthFactors Growth Factors GrowthFactors->mTORC1 activates AminoAcids Amino Acids AminoAcids->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes CellGrowth Cell Growth S6K1->CellGrowth promotes FourEBP1->ProteinSynthesis inhibition of inhibition promotes

Simplified mTOR Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Signaling

Ketone bodies, which are chemically related to SCKAs, can activate specific G-protein coupled receptors, such as GPR41 and GPR43.[4][5] This interaction initiates a signaling cascade that can modulate cellular functions like inflammation and lipolysis.[5] The activation of these receptors by their ligands leads to the dissociation of the G-protein subunits, which in turn regulate the activity of downstream effector enzymes.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KetoneBodies Ketone Bodies / Short-Chain Keto Acids GPCR GPR41 / GPR43 KetoneBodies->GPCR binds to G_protein G-protein (Gq / Gi) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAP Kinases (ERK1/2, p38) G_protein->MAPK activates CellularResponse Cellular Response (e.g., Inflammation, Lipolysis) PLC->CellularResponse MAPK->CellularResponse

GPCR Signaling by Ketone Bodies.

Experimental Protocols

Quantification of Short-Chain Keto Acids by UPLC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of SCKAs in serum or tissue samples.

1. Sample Preparation and Extraction:

  • For serum samples, perform protein precipitation by adding a suitable organic solvent like methanol.

  • For tissue samples, homogenize in an appropriate buffer and then proceed with protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

2. Derivatization:

  • To enhance chromatographic separation and detection sensitivity, derivatize the SCKAs in the supernatant. A common method involves using o-phenylenediamine (OPD) or 3-nitrophenylhydrazine (3-NPH).

  • The derivatization reaction typically requires incubation at an elevated temperature for a specific duration.

3. Liquid-Liquid Extraction:

  • Extract the derivatized SCKAs from the aqueous solution using an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to concentrate the derivatized analytes.

  • Reconstitute the dried residue in a solvent compatible with the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis:

  • Inject the reconstituted sample into a UPLC system coupled to a tandem mass spectrometer.

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the derivatized SCKAs.

5. Data Analysis:

  • Construct a standard curve using known concentrations of derivatized SCKA standards.

  • Quantify the SCKAs in the samples by comparing their peak areas to the standard curve.

Spectrophotometric Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol describes a method to measure the enzymatic activity of the BCKDH complex in tissue extracts.

1. Tissue Homogenization and Extraction:

  • Homogenize fresh or frozen tissue samples in an ice-cold extraction buffer.

  • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the mitochondrial fraction where the BCKDH complex is located.

2. Assay Reaction:

  • Prepare an assay buffer containing necessary cofactors such as NAD+, coenzyme A, and thiamine pyrophosphate.

  • Add the tissue extract to the assay buffer.

  • Initiate the enzymatic reaction by adding a specific BCKA substrate, such as α-ketoisovalerate.

3. Spectrophotometric Measurement:

  • The BCKDH-catalyzed reaction produces NADH.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer.

  • The rate of increase in absorbance is directly proportional to the BCKDH enzyme activity.

4. Calculation of Enzyme Activity:

  • Use the Beer-Lambert law and the molar extinction coefficient of NADH to calculate the rate of NADH production.

  • Express the enzyme activity in units such as nmol/min/mg of protein.

Analysis of mTOR Signaling Pathway by Western Blotting

This protocol provides a method to assess the activation state of key proteins in the mTOR signaling pathway.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the SCKA of interest or other stimuli.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a suitable method like the BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1).

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection and Analysis:

  • Wash the membrane to remove unbound secondary antibodies.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.

References

Methodological & Application

Synthesis of 2-Methyl-3-oxopentanoic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-methyl-3-oxopentanoic acid, a molecule of interest in metabolic research and as a potential building block in pharmaceutical synthesis. The synthesis is achieved through a two-step process commencing with a directed (crossed) Claisen condensation to form the β-keto ester intermediate, ethyl 2-methyl-3-oxopentanoate, followed by its saponification to yield the target carboxylic acid. This application note includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a keto acid that plays a role in amino acid metabolism. Its synthesis in a laboratory setting is crucial for further investigation of its biological functions and for its utilization as a precursor in the development of more complex molecules. The synthetic route described herein is a robust method employing common organic chemistry transformations.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
Ethyl 2-methyl-3-oxopentanoateC₈H₁₄O₃158.19759-66-0Liquid
This compoundC₆H₁₀O₃130.1414925-93-0Solid
Table 2: Spectroscopic Data for this compound[1]
TechniqueData
¹H NMR (600 MHz, H₂O, pH 7.0)δ (ppm): 1.08 (t, 3H), 1.44 (d, 3H), 2.91 (q, 2H), 3.6 (q, 1H)
¹³C NMR (Predicted)δ (ppm): ~8.0 (CH₃), ~15.0 (CH₃), ~35.0 (CH₂), ~55.0 (CH), ~178.0 (C=O, acid), ~210.0 (C=O, ketone)
Mass Spectrometry (LC-MS)m/z: 130.06 [M-H]⁻
Table 3: Expected Yields for Synthetic Steps
StepReactionExpected Yield (%)
1Directed (Crossed) Claisen Condensation60-75%
2Saponification85-95%

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate via Directed Claisen Condensation

This procedure utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to selectively deprotonate ethyl propionate, which then acts as the nucleophile in a condensation reaction with ethyl acetate as the electrophile.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl propionate

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

  • Enolate Formation: Add ethyl propionate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Condensation: To the enolate solution, add ethyl acetate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 2-methyl-3-oxopentanoate.

Step 2: Synthesis of this compound via Saponification

This procedure involves the base-mediated hydrolysis of the ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Materials:

  • Ethyl 2-methyl-3-oxopentanoate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve ethyl 2-methyl-3-oxopentanoate (1.0 equivalent) in ethanol. Add a solution of NaOH (1.5 equivalents) in water. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 3M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound. It is important to avoid excessive heating during solvent removal to prevent decarboxylation of the β-keto acid.[1]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Directed Claisen Condensation cluster_step2 Step 2: Saponification ethyl_propionate Ethyl Propionate lda LDA, THF, -78°C ethyl_propionate->lda 1. Deprotonation enolate Lithium Enolate of Ethyl Propionate lda->enolate ethyl_acetate Ethyl Acetate enolate->ethyl_acetate 2. Condensation intermediate_ester Ethyl 2-methyl-3-oxopentanoate ethyl_acetate->intermediate_ester intermediate_ester2 Ethyl 2-methyl-3-oxopentanoate hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate_ester2->hydrolysis Hydrolysis & Acidification final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

References

Application Note: Spectroscopic Analysis of 2-Methyl-3-oxopentanoic Acid using NMR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. This application note outlines the protocols for the NMR analysis of 2-Methyl-3-oxopentanoic acid, a beta-keto acid. The document provides expected ¹H and ¹³C NMR data, detailed experimental procedures for sample preparation and data acquisition, and a logical workflow for spectral interpretation.

Predicted NMR Data and Structural Assignment

The structural analysis of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra. The data presented below is based on publicly available spectral information and chemical shift predictions for the predominant keto tautomer. The numbering convention used for assignment is as follows:

Quantitative NMR Data Summary

The following tables summarize the expected chemical shifts (δ) in ppm, signal multiplicity, and assignments for each nucleus in this compound.

Table 1: ¹H NMR Data (Predicted)

Position Chemical Shift (δ, ppm) Multiplicity Assignment
5 ~1.05 Triplet (t) -CH₃
4 ~2.75 Quartet (q) -CH₂-
2 ~3.60 Quartet (q) -CH-
2a ~1.35 Doublet (d) -CH(CH₃)-

| 1 | ~11-13 | Singlet (s, broad) | -COOH |

Table 2: ¹³C NMR Data (Predicted)

Position Chemical Shift (δ, ppm) Assignment
5 ~7.5 -CH₃
4 ~36.0 -CH₂-
3 ~210.0 C=O (Ketone)
2 ~52.0 -CH-
2a ~14.0 -CH(CH₃)-

| 1 | ~175.0 | C=O (Acid) |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and pH. The data from the PubChem database for the carboxylate form at pH 7 in D₂O shows shifts for protonated carbons at 13.29, 16.36, 27.22, and 46.34 ppm.[1]

Experimental Protocols

A meticulously prepared sample is crucial for acquiring high-quality NMR spectra.[2]

Protocol 1: Sample Preparation
  • Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)). The choice will depend on sample solubility and the need to observe exchangeable protons like the carboxylic acid proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3][5]

  • Filtration (If Necessary): If the solution contains any solid particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][6] Suspended particles can severely degrade the quality of the NMR spectrum.[2]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. For aqueous samples, DSS or TSP can be used. Often, the residual proton signal of the deuterated solvent is sufficient for referencing.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400-600 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Angle: 45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds (longer delays may be needed for quaternary carbons).

  • Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

  • Spectral Width: 0-220 ppm.[7][8]

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

  • Peak Picking: Identify and label the chemical shift of each peak or multiplet.

Visualized Workflows

The following diagrams illustrate the logical processes involved in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int assign Assign Signals ref_int->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

structure_elucidation Structure Elucidation Logic for this compound cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data cluster_interp Interpretation h1_shifts Chemical Shifts (δ 1-13 ppm) interp_fg Identify Functional Groups (COOH, C=O) h1_shifts->interp_fg h1_int Integration (Proton Ratios) interp_conn Determine Connectivity (-CH-CH₃, -CH₂-CH₃) h1_int->interp_conn h1_split Splitting Patterns (n+1 rule) h1_split->interp_conn c13_shifts Chemical Shifts (δ 0-220 ppm) c13_shifts->interp_fg c13_count Number of Signals (Unique Carbons) interp_skel Confirm Carbon Skeleton c13_count->interp_skel final_structure Final Structure Confirmed interp_fg->final_structure interp_conn->final_structure interp_skel->final_structure

Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The tabulated data and logical workflows serve as a robust reference for spectral interpretation, enabling unambiguous confirmation of the molecular structure, which is a critical step in chemical synthesis, quality control, and various stages of drug development.

References

Application Notes and Protocols for the Detection of 2-Methyl-3-oxopentanoic Acid in Plasma via LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-Methyl-3-oxopentanoic acid in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following methodologies are based on established protocols for similar short-chain keto acids and provide a robust starting point for method development and validation.

Introduction

This compound is a metabolite of interest in various metabolic studies. Accurate and sensitive quantification in complex biological matrices like plasma is crucial for understanding its physiological and pathological roles. LC-MS offers the high selectivity and sensitivity required for such analyses. This protocol outlines a complete workflow from sample preparation to data acquisition.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma, which can interfere with the analysis of small molecules.

Materials:

  • Human plasma with K2EDTA as anticoagulant[1]

  • Methanol (LC-MS grade)[1]

  • Acetonitrile (LC-MS grade)[2]

  • Acetone (LC-MS grade)[2]

  • Formic acid (LC-MS grade)[1]

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended. If unavailable, a structurally similar compound not present in the matrix, such as sulbactam, can be used.[1]

  • Microcentrifuge tubes

  • Centrifuge capable of 13,000 rpm and 4°C[2]

  • Vacuum concentrator (e.g., SpeedVac)[2]

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.[3]

  • Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.[2]

  • Addition of Precipitation Solvent: Add 200 µL of a cold (-20°C) precipitation solvent. A mixture of Methanol:Acetonitrile:Acetone (1:1:1 v/v/v) is a good starting point.[2] Alternatively, methanol containing 0.2% formic acid can be used for protein precipitation.[1][4]

  • Incubation: Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding the protein pellet.

  • Drying: Dry the supernatant completely using a vacuum concentrator. Store the dried extract at -80°C until analysis.[2]

  • Reconstitution: Before LC-MS analysis, reconstitute the dried extract in 100 µL of a reconstitution solvent, typically a mixture of the initial mobile phase conditions (e.g., 50:50 v/v Methanol:Water containing 0.1% formic acid).[1][2]

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 10-15 minutes at 4°C to remove any remaining particulates.[2]

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for injection into the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound. These parameters are adapted from a validated method for the structurally similar compound, 3-oxopentanoic acid, and may require optimization.[1][4]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for retaining and separating polar analytes. A Phenomenex Luna 3µm C18(2) 100Å, 150 x 2 mm column has been shown to be effective.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1][4]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.

  • Gradient Elution: A gradient elution is recommended to effectively separate the analyte from matrix components. An example gradient is as follows:

    • Start at 10% Mobile Phase B, hold for 1 minute.

    • Ramp to 70% Mobile Phase B over 4 minutes.

    • Increase to 90% Mobile Phase B over 0.2 minutes and hold for 2 minutes.

    • Return to 10% Mobile Phase B over 0.3 minutes and equilibrate for 2.5 minutes before the next injection.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids typically ionize well in negative mode.[1]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) for this compound will need to be determined by infusing a standard solution of the analyte.

  • Source Parameters: These will need to be optimized for the specific instrument used. Example starting parameters are:

    • Curtain Gas: 45 psi

    • Nebulizer Gas: 50 psi

    • Auxiliary Gas: 50 psi

    • Collision Gas (CAD): High

    • IonSpray Voltage: -4500 V[1]

Quantitative Data Summary

The following tables summarize the expected analytical performance of a validated LC-MS/MS method for a similar analyte, 3-oxopentanoic acid, and can serve as a benchmark for the method development of this compound.[1][4]

Table 1: Calibration Curve and Limits

Parameter3-oxopentanoic acid
Linearity Range (µg/mL)0.156 – 10
Correlation Coefficient (r)≥0.998
Weighting Factor1/x²
Lower Limit of Quantitation (LLOQ) (µg/mL)0.156

Table 2: Accuracy and Precision

AnalyteConcentration (µg/mL)Accuracy (%RE)Precision (%RSD)
3-oxopentanoic acidLow QC (0.450)-6.2 to 6.6<15%
Mid QC (4)-6.2 to 6.6<15%
High QC (8)-6.2 to 6.6<15%

Table 3: Recovery

AnalyteConcentration (µg/mL)Mean Recovery (%)
3-oxopentanoic acid0.45098.0
4108.6
8109.5
Internal Standard0.299.4

Visualizations

Diagram 1: Experimental Workflow for LC-MS Analysis of this compound in Plasma

experimental_workflow cluster_pellet Discard Pellet plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Cold Organic Solvent) add_is->protein_precipitation vortex_incubate Vortex & Incubate (-20°C, 1 hr) protein_precipitation->vortex_incubate centrifuge1 Centrifuge (13,000 rpm, 10 min, 4°C) vortex_incubate->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer pellet Protein Pellet dry_down Dry Down (Vacuum Concentrator) supernatant_transfer->dry_down reconstitute Reconstitute (Mobile Phase A/B) dry_down->reconstitute centrifuge2 Centrifuge (13,000 rpm, 15 min, 4°C) reconstitute->centrifuge2 transfer_vial Transfer to Autosampler Vial centrifuge2->transfer_vial lcms_analysis LC-MS/MS Analysis transfer_vial->lcms_analysis data_processing Data Processing & Quantitation lcms_analysis->data_processing

Caption: Workflow for plasma sample preparation and LC-MS analysis.

This detailed application note and protocol provides a comprehensive guide for researchers and scientists to develop and implement a robust LC-MS method for the quantification of this compound in plasma. It is important to note that while this protocol is based on established methods for similar analytes, method validation according to regulatory guidelines is essential before its application in clinical or research studies.

References

Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2] This α-keto acid serves as a primary substrate for the mitochondrial multi-enzyme complex, branched-chain α-keto acid dehydrogenase complex (BCKDC). The activity of BCKDC is a rate-limiting step in the degradation of branched-chain amino acids (BCAAs), and its dysregulation is associated with metabolic disorders such as Maple Syrup Urine Disease.[1] Consequently, assays measuring the enzymatic conversion of this compound are vital for studying BCAA metabolism, screening for potential therapeutic agents, and diagnosing metabolic disorders.

These application notes provide detailed protocols for assaying enzyme activity using this compound, focusing on the branched-chain α-keto acid dehydrogenase complex.

I. Isoleucine Degradation Pathway

The catabolism of isoleucine involves a series of enzymatic reactions. The initial step is the transamination of isoleucine to form this compound. This is followed by the irreversible oxidative decarboxylation of this compound by the branched-chain α-keto acid dehydrogenase complex (BCKDC), yielding α-methylbutyryl-CoA. This product then undergoes further metabolism to ultimately enter the citric acid cycle.[1]

Isoleucine_Degradation cluster_enzymes Enzymes Isoleucine Isoleucine KetoAcid This compound Isoleucine->KetoAcid Transamination AcylCoA α-Methylbutyryl-CoA KetoAcid->AcylCoA Oxidative Decarboxylation Metabolites Further Metabolism AcylCoA->Metabolites BCAT Branched-chain aminotransferase BCKDC Branched-chain α-keto acid dehydrogenase complex (BCKDC)

Isoleucine Catabolic Pathway

II. Regulation of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The activity of the BCKDC is tightly regulated through a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the E1α subunit of the complex. Conversely, a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the complex. The activity of BCKDK is itself subject to regulation by various metabolites, including allosteric inhibition by branched-chain α-keto acids.[3]

BCKDC_Regulation BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC-P (Inactive) BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDC_active PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDC_inactive KetoAcids Branched-chain α-keto acids KetoAcids->BCKDK Inhibition

Regulation of BCKDC Activity

III. Quantitative Data

SubstrateEnzymeParameterValueSource
α-Keto-β-methylvalerate(this compound)Branched-chain α-keto acid dehydrogenase complexConcentration for 50% activation0.10 mM[4]
α-KetoisocaproateBranched-chain α-keto acid dehydrogenase complexI40 (for kinase inhibition)0.065 mM[4]
α-KetoisovalerateBranched-chain α-keto acid dehydrogenase complexI40 (for kinase inhibition)2.5 mM[4]

I40: Concentration causing 40% inhibition of BCKD Kinase activity.

IV. Experimental Protocols

A. Radiometric Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol is adapted from established methods for measuring BCKDC activity through the release of 14CO2 from a radiolabeled α-keto acid substrate.

Principle:

The oxidative decarboxylation of [1-14C]-2-Methyl-3-oxopentanoic acid by BCKDC releases 14CO2, which is trapped and quantified by liquid scintillation counting. The amount of 14CO2 produced is directly proportional to the enzyme activity.

Materials:

  • [1-14C]-2-Methyl-3-oxopentanoic acid (custom synthesis or radiolabeling required)

  • Enzyme source (e.g., isolated mitochondria, tissue homogenate)

  • Assay Buffer: 25 mM HEPES, pH 7.4

  • Cofactor Solution: 0.5 mM NAD+, 0.5 mM Coenzyme A (CoASH), 0.4 mM Thiamine pyrophosphate (TPP), 1 mM MgSO4, 1 mM DTT

  • Stop Solution: 5 N Sulfuric Acid

  • 14CO2 Trapping Solution: Methylbenzethonium hydroxide

  • Scintillation fluid

  • 25-ml Erlenmeyer flasks with center wells

  • Shaking water bath at 37°C

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a 25-ml Erlenmeyer flask, prepare the reaction mixture with a final volume of 1 ml:

    • 25 mM HEPES buffer

    • Cofactor Solution

    • 0.1 mM [1-14C]-2-Methyl-3-oxopentanoic acid (specific activity of approximately 2500 DPM/nmol)

    • 0.2 mM Na2-EDTA

    • 0.2% Brij 58 detergent

    • Protease inhibitors (e.g., 1 mM TLCK, 20 µg/ml leupeptin)

    • Appropriate amount of enzyme source (1-3 mg protein)

  • CO2 Trap Preparation: Add 200 µl of methylbenzethonium hydroxide to the center well of the flask.

  • Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

  • Incubation: Immediately seal the flask and incubate at 37°C for 15 minutes with gentle shaking.

  • Stop Reaction: Stop the reaction by injecting 200 µl of 5 N sulfuric acid into the reaction mixture, being careful not to contaminate the center well.

  • CO2 Trapping: Continue to incubate the sealed flasks for an additional 60 minutes at 37°C with shaking to ensure complete trapping of the released 14CO2.

  • Quantification: Carefully remove the center well and transfer its contents to a scintillation vial containing an appropriate volume of scintillation fluid.

  • Measurement: Measure the radioactivity in the vial using a liquid scintillation counter.

  • Blank Control: Prepare a blank reaction by substituting the enzyme source with distilled water.

  • Calculation: Calculate the enzyme activity based on the specific activity of the radiolabeled substrate and the measured DPM, after subtracting the blank value.

B. Colorimetric Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This non-radioactive assay is based on the reduction of a tetrazolium salt in an NADH-coupled enzymatic reaction.

Principle:

The BCKDC-catalyzed oxidative decarboxylation of this compound produces NADH. The NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically at 492 nm. The rate of formazan formation is proportional to the BCKDC activity.

Materials:

  • This compound

  • Enzyme source (e.g., isolated mitochondria, cell lysate)

  • Assay Solution (containing INT, diaphorase, and other coupling enzymes)

  • Cofactor Solution: NAD+, Coenzyme A (CoASH), Thiamine pyrophosphate (TPP), MgSO4, DTT

  • Lysis Buffer (if using cell lysates)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Protocol:

  • Sample Preparation: Prepare the enzyme source (e.g., lyse cells according to a standard protocol and determine protein concentration).

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µl of Assay Solution

    • 10 µl of Cofactor Solution

    • 10 µl of this compound substrate solution

  • Initiate Reaction: Add 30 µl of the enzyme sample to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the absorbance at 492 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Blank Control: Prepare a blank reaction by substituting the enzyme source with lysis buffer.

  • Calculation: Determine the rate of change in absorbance (ΔA492/min) for each sample after subtracting the blank reading. Convert this rate to enzyme activity using the molar extinction coefficient of the formazan product.

V. Experimental Workflow and Logic Diagrams

Radiometric_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture and CO2 Trap start->prep_reagents add_enzyme Add Enzyme Source prep_reagents->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate stop_reaction Stop Reaction with Sulfuric Acid incubate->stop_reaction trap_co2 Incubate for 60 min to Trap 14CO2 stop_reaction->trap_co2 quantify Transfer Trap to Scintillation Vial trap_co2->quantify measure Measure Radioactivity quantify->measure end End measure->end Colorimetric_Assay_Logic substrate This compound bckdc BCKDC substrate->bckdc nadh NADH bckdc->nadh produces diaphorase Diaphorase nadh->diaphorase int INT (colorless) int->diaphorase formazan Formazan (colored) measurement Measure Absorbance at 492 nm formazan->measurement diaphorase->formazan produces

References

Application Note: 2-Methyl-3-oxopentanoic Acid as a Predictive Biomarker for Impaired Fasting Glucose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Impaired fasting glucose (IFG) is a pre-diabetic condition characterized by elevated blood glucose levels after an overnight fast, though not high enough to be classified as type 2 diabetes (T2DM). Indiv[1][2]iduals with IFG are at a significantly increased risk of progressing to T2DM and developing cardiovascular disease. Early[1][2] identification of individuals with IFG is crucial for implementing preventive strategies. While fasting glucose remains the diagnostic standard, novel molecular biomarkers are needed to improve risk stratification and understand the underlying pathophysiology.

Recent large-scale metabolomics studies have identified 2-Methyl-3-oxopentanoic acid , also known as 3-methyl-2-oxovalerate , as a powerful predictive biomarker for IFG. This [3][4][5]branched-chain keto acid (BCKA), derived from the catabolism of the essential amino acid isoleucine, has been shown to be the strongest predictor of IFG after glucose itself. This [6][7]application note provides a detailed overview of the biological rationale, quantitative data, and analytical protocols for utilizing this compound as a biomarker for IFG.

Biological Rationale & Metabolic Pathway

The elevation of this compound in individuals with IFG is intrinsically linked to dysregulation in branched-chain amino acid (BCAA) metabolism. BCAAs—leucine, isoleucine, and valine—and their catabolic products are increasingly recognized for their role in insulin resistance.

In a[6] state of insulin resistance, the catabolism of BCAAs is often impaired. This impairment is thought to occur at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key enzyme in the breakdown pathway. Reduc[8]ed activity of the BCKDH complex leads to the accumulation and spillover of upstream metabolites, including the BCAAs themselves and their corresponding BCKAs, into the circulation.

2-Me[6]thyl-3-oxopentanoic acid is the direct BCKA product from the transamination of isoleucine. Its accumulation in plasma and subsequent excretion in urine reflects a systemic impairment in BCAA catabolism, a hallmark of the metabolic dysregulation that precedes and accompanies the development of T2DM.

BCAA_Pathway cluster_0 Isoleucine Catabolism cluster_1 Pathophysiological State Isoleucine Isoleucine (from diet/protein breakdown) BCKA This compound (3-Methyl-2-oxovalerate) Isoleucine->BCKA BCAT (Transamination) Metabolites Downstream Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) BCKA->Metabolites BCKDH Complex (Oxidative Decarboxylation) IR Insulin Resistance / IFG Impairment Impaired BCKDH Activity IR->Impairment leads to Impairment->BCKA causes accumulation of

Caption: Isoleucine catabolism and its link to insulin resistance.

Quantitative Data Summary

A landmark nontargeted metabolomics study by Menni et al. and its subsequent replications have provided robust quantitative data on the association between this compound and IFG. The findings highlight its potential as a biomarker in both plasma and urine.

| [3][4][6]Parameter | Discovery Cohort (TwinsUK) | [3][6]Replication Cohort (KORA) | [6][7]Urine Validation (TwinsUK) | |[4][6] :--- | :--- | :--- | :--- | | Analyte | 3-Methyl-2-oxovalerate | 3-Methyl-2-oxovalerate | 3-Methyl-2-oxovalerate | | Sample Type | Plasma | Plasma | Urine | | Odds Ratio (OR) for IFG | 1.65 | 1.68 | 1.87 | | 95% Confidence Interval (CI) | 1.39 - 1.95 | 1.34 - 2.11 | 1.27 - 2.75 | | P-value | 8.46 x 10⁻⁹ | 6.52 x 10⁻⁶ | 1.0 x 10⁻³ |

Table 1: Summary of quantitative data showing the association of 3-Methyl-2-oxovalerate (this compound) with Impaired Fasting Glucose (IFG). Data is presented as Odds Ratio per 1-standard deviation increase in metabolite concentration.

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. Below are protocols for its measurement in plasma and urine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol 1: Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for quantifying branched-chain keto acids in plasma.

4.[9][10][11]1. Principle Plasma proteins are precipitated with a cold organic solvent containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled 2-ketoisovalerate, as a stand-in if a specific standard for this compound is unavailable). The supernatant is then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.2. Materials and Reagents

  • This compound (analytical standard)

  • Stable isotope-labeled internal standard (IS), e.g., [¹³C₆]-Isoleucine or a related ¹³C-labeled keto acid

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid or Ammonium Acetate

  • Human plasma (for calibration curve and quality controls)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

4.3. Sample Preparation

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Precipitation Solvent: Prepare a protein precipitation solution of cold methanol containing the internal standard at a known concentration (e.g., 1 µM).

  • Precipitate Proteins: To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the cold precipitation solvent.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for analysis.

4.4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • [10]Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate

  • [10]Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • [10]Flow Rate: 0.3 - 0.4 mL/min

  • Gradient: A typical gradient would start at ~5% B, ramp to 95% B to elute the analyte, followed by a re-equilibration step. Total run time is typically under 10 minutes.

  • [10][11]Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for the analyte and the internal standard.

4.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Use a weighted linear regression to fit the curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow cluster_workflow Analytical Workflow for Biomarker Quantification Sample 1. Sample Collection (Fasting Plasma or Urine) Spike 2. Sample Aliquoting & Spiking with Internal Standard Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Centrifuge 4. Centrifugation (to pellet debris) Prepare->Centrifuge Analyze 5. LC-MS/MS Analysis (Separation & Detection) Centrifuge->Analyze Process 6. Data Processing (Peak Integration) Analyze->Process Quantify 7. Quantification (using Calibration Curve) Process->Quantify Result Result: Concentration of Biomarker Quantify->Result

Caption: Experimental workflow for biomarker quantification.
Protocol 2: Quantification in Human Urine by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust alternative for analyzing organic acids in urine.

4.[12][13]6. Principle Organic acids are extracted from urine and chemically derivatized to make them volatile for GC analysis. This protocol involves normalization to creatinine concentration to account for variations in urine dilution.

4.[12][14]7. Sample Preparation & Derivatization

  • Creatinine Measurement: Determine the creatinine concentration of the urine sample.

  • Normalization: Use a volume of urine equivalent to a set amount of creatinine (e.g., 1 µmole) for extraction. Add a[14]n appropriate internal standard (e.g., tropic acid).

  • [15]Extraction: Acidify the sample and perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • [14]Derivatization: Evaporate the organic solvent to dryness. Reconstitute the residue and perform a two-step derivatization:

    • Oximation: React with hydroxylamine to protect the keto group. *[14] Silylation: React with a silylating agent like BSTFA to derivatize the carboxylic acid group.

  • T[14]he resulting volatile derivative is then injected into the GC-MS.

4.8. GC-MS Analysis

  • GC System: Gas chromatograph with a capillary column suitable for organic acid analysis (e.g., TG-5MS).

  • [16]Carrier Gas: Helium

  • Oven Program: A temperature gradient is used to separate the various organic acids.

  • [16]Mass Spectrometer: Operated in full scan mode (e.g., scanning m/z 50-550) to generate a total ion chromatogram (TIC) and identify compounds based on their mass spectra and retention times.

  • [12]Quantification: Can be performed using selected ion monitoring (SIM) for higher sensitivity, comparing the analyte peak to the internal standard.

Application in Research and Drug Development

  • Early Risk Stratification: Measurement of this compound can help identify individuals at high risk for developing T2DM, allowing for earlier and more targeted lifestyle or pharmacological interventions.

  • Mechanistic Studies: As a direct readout of BCAA catabolic flux, this biomarker is a valuable tool for studying the mechanisms linking nutrient metabolism, insulin resistance, and diabetes.

  • Pharmacodynamic Biomarker: In clinical trials for therapies targeting insulin resistance or BCAA metabolism, this compound can serve as a sensitive pharmacodynamic biomarker to demonstrate target engagement and biological activity.

Conclusion

This compound has emerged as a robust, predictive, and validated biomarker for impaired fasting glucose. Its s[3][6]trong association with IFG in large human cohorts, coupled with a clear biological link to the pathophysiology of insulin resistance, makes it a highly valuable tool for researchers, clinicians, and drug developers. The analytical protocols outlined here provide a framework for its accurate and reliable quantification in biological matrices.

References

Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methyl-3-oxopentanoic acid and its esters as versatile starting materials in organic synthesis. The focus is on its application in the synthesis of fragrances, chiral building blocks, and its role in the total synthesis of natural products with potential therapeutic applications.

Overview of Synthetic Applications

This compound, a β-keto acid, and its corresponding esters are valuable C6 building blocks in organic synthesis. The presence of a chiral center at the C2 position, along with the reactive β-keto ester moiety, allows for a variety of chemical transformations. Key applications include:

  • Fragrance Industry: The ethyl ester, ethyl 2-methyl-3-oxopentanoate, is a known fragrance ingredient with a characteristic nutty and fruity aroma.

  • Natural Product Synthesis: The methyl ester of this compound serves as a crucial intermediate in the total synthesis of the antiproliferative polyketide, (+)-R-aureothin.

  • Chiral Building Blocks: The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of more complex molecules.

Synthesis of 2-Methyl-3-oxopentanoate Esters

A common and versatile method for the synthesis of this compound esters is the acetoacetic ester synthesis. This method involves the sequential alkylation of a β-keto ester, followed by hydrolysis and decarboxylation.

Synthesis of Ethyl 2-Methyl-3-oxopentanoate via Acetoacetic Ester Synthesis

This protocol outlines a plausible synthetic route to ethyl 2-methyl-3-oxopentanoate starting from ethyl acetoacetate. The process involves a sequential alkylation, first with an ethyl group and then with a methyl group.

Experimental Protocol:

Step 1: Ethylation of Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.

  • Add ethyl iodide dropwise to the stirred solution.

  • After the addition is complete, heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the sodium iodide precipitate, and remove the ethanol under reduced pressure.

  • The resulting crude ethyl 2-ethylacetoacetate can be purified by fractional distillation.

Step 2: Methylation of Ethyl 2-Ethylacetoacetate

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add the purified ethyl 2-ethylacetoacetate dropwise to the sodium ethoxide solution with stirring.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the mixture to reflux until the methylation is complete (monitored by TLC).

  • Work up the reaction as described in Step 1 to isolate the crude ethyl 2-ethyl-2-methylacetoacetate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Hydrolyze the crude ethyl 2-ethyl-2-methylacetoacetate by refluxing with an aqueous solution of sodium hydroxide. This saponifies the ester to the sodium salt of the carboxylic acid.

  • After cooling, carefully acidify the reaction mixture with dilute sulfuric acid.

  • Gently heat the acidified solution to effect decarboxylation, which results in the formation of 2-methyl-3-pentanone. Note: For the synthesis of the target acid, the decarboxylation conditions would need to be carefully controlled to favor the formation of this compound.

Step 4: Esterification to Ethyl 2-Methyl-3-oxopentanoate

  • The crude this compound can be esterified by refluxing with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification).

  • After the reaction is complete, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product, ethyl 2-methyl-3-oxopentanoate, is purified by fractional distillation.

Quantitative Data (Illustrative):

StepReactantsReagentsConditionsProductYield (%)
1Ethyl acetoacetate, Ethyl iodideSodium ethoxide, EthanolRefluxEthyl 2-ethylacetoacetate70-80
2Ethyl 2-ethylacetoacetate, Methyl iodideSodium ethoxide, EthanolRefluxEthyl 2-ethyl-2-methylacetoacetate65-75
3Ethyl 2-ethyl-2-methylacetoacetateNaOH (aq), H₂SO₄ (aq)Reflux, then gentle heatingThis compound80-90
4This compound, EthanolH₂SO₄ (cat.)RefluxEthyl 2-methyl-3-oxopentanoate75-85

Note: These yields are illustrative and based on typical acetoacetic ester synthesis procedures. Actual yields may vary.

Logical Workflow for Acetoacetic Ester Synthesis:

acetoacetic_ester_synthesis start Ethyl Acetoacetate step1 1. Ethylation (NaOEt, EtI) start->step1 intermediate1 Ethyl 2-ethylacetoacetate step1->intermediate1 step2 2. Methylation (NaOEt, MeI) intermediate1->step2 intermediate2 Ethyl 2-ethyl-2-methylacetoacetate step2->intermediate2 step3 3. Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Δ) intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 4. Esterification (EtOH, H⁺) intermediate3->step4 end Ethyl 2-Methyl-3-oxopentanoate step4->end

Caption: Acetoacetic ester synthesis workflow.

Application in Fragrance Synthesis

Ethyl 3-methyl-2-oxopentanoate is valued in the fragrance industry for its nutty and fruity notes. The synthesis of the chiral enantiomers of this ester has been explored, starting from chiral precursors.

Synthesis of (+)-(S)-Ethyl 3-methyl-2-oxopentanoate

This protocol describes the oxidation of a chiral hydroxy ester to the corresponding keto ester, a key step in producing the desired fragrance ingredient.

Experimental Protocol:

Starting Material: (+)-(2S, 3S)-2-Hydroxy-3-methylpentanoic acid ethyl ester.

  • Dissolve the starting hydroxy ester in a suitable organic solvent (e.g., dichloromethane).

  • Add sodium acetate to the solution.

  • Slowly add pyridinium chlorochromate (PCC) to the stirred mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield pure (+)-(S)-ethyl 3-methyl-2-oxopentanoate.

Quantitative Data:

ReactantOxidizing AgentSolventProductYield (%)Enantiomeric Excess (ee)
(+)-(2S, 3S)-2-Hydroxy-3-methylpentanoic acid ethyl esterPCC, Sodium AcetateDichloromethane(+)-(S)-Ethyl 3-methyl-2-oxopentanoate~76%>99%

Reaction Scheme for Fragrance Synthesis:

fragrance_synthesis start (+)-(2S, 3S)-2-Hydroxy-3-methylpentanoic acid ethyl ester step1 Oxidation (PCC, NaOAc, CH₂Cl₂) start->step1 end (+)-(S)-Ethyl 3-methyl-2-oxopentanoate (Fragrance) step1->end

Caption: Synthesis of a chiral fragrance.

Application in Drug Development: Synthesis of (+)-R-Aureothin

This compound methyl ester is a key building block in the synthesis of the natural product (+)-R-aureothin, which has demonstrated antiproliferative activity. This highlights the potential of this compound derivatives in the development of new therapeutic agents.

The total synthesis of (+)-R-aureothin is a complex, multi-step process. The role of methyl 2-methyl-3-oxopentanoate is to provide a key fragment of the carbon skeleton. A detailed experimental protocol for the entire synthesis is beyond the scope of this document; however, the general strategy involves the use of this β-keto ester in a condensation reaction to build a larger intermediate, which is then further elaborated to the final natural product.

Significance in Drug Discovery:

The use of this compound derivatives in the synthesis of biologically active natural products underscores their importance as chiral building blocks. The ability to introduce specific stereochemistry and functionality makes them valuable starting points for the synthesis of compound libraries for drug screening.

Logical Relationship in Natural Product Synthesis:

natural_product_synthesis start This compound methyl ester intermediate Key Intermediate start->intermediate Provides C6 building block steps Multiple Synthetic Steps intermediate->steps end (+)-R-Aureothin (Antiproliferative Agent) steps->end

Caption: Role in natural product synthesis.

Conclusion

This compound and its esters are versatile and valuable starting materials in organic synthesis. Their utility is demonstrated in the fragrance industry, in the stereoselective synthesis of chiral molecules, and as key building blocks in the total synthesis of complex, biologically active natural products. The synthetic protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this important class of compounds. Further research into the development of novel synthetic methodologies and the exploration of new applications in medicinal chemistry is warranted.

Commercial Suppliers and Research Applications of 2-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for 2-Methyl-3-oxopentanoic acid, a key intermediate in branched-chain amino acid metabolism. It also includes detailed application notes and experimental protocols for its use in research, with a focus on its role in metabolic studies and in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD).

Commercial Availability

This compound (CAS No. 14925-93-0) and its ester derivatives are available from a variety of chemical suppliers catering to the research and development market. Purity levels and quantities may vary, so it is advisable to request certificates of analysis from suppliers.

SupplierProduct NameCAS NumberAdditional Notes
SmoleculeThis compound14925-93-0Also known as 3-Methyl-2-oxovaleric acid.
BenchchemThis compound14925-93-0Also known as (S)-3-methyl-2-oxopentanoate or α-keto-β-methylvaleric acid (KMV).
Anax LaboratoriesThis compound14925-93-0Purity of 98% is specified.
Simson Pharma Limited2-methyl-3-oxo-pentanoic acid ethyl ester759-66-0Ethyl ester derivative.
CymitQuimicaThis compound Methyl Ester17422-12-7Methyl ester derivative; intermediate in the synthesis of (+)-R-aureothin.[1]
ChemicalBook2-methyl-3-oxo-pentanoic acid14925-93-0General chemical supplier.
Crescent Chemical Company2-METHYL-3-OXO-PENTANOIC ACID M-Further details on the specific salt or ester form should be requested.

Application Notes

This compound is a crucial keto acid that serves as an intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[2] Its accumulation is a key pathological marker in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[3][4] Researchers can utilize this compound for a variety of in vitro and in vivo studies.

Key Research Applications:

  • Metabolic Pathway Analysis: As a direct metabolite of isoleucine, it can be used as a standard in metabolomic studies to quantify fluxes through the BCAA catabolic pathway.

  • Enzyme Kinetics: It serves as a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme deficient in MSUD.[5] Studies on BCKDH kinetics and inhibition can be performed using this keto acid.

  • Cellular Toxicology Studies: Elevated levels of this compound and other branched-chain keto acids are known to be neurotoxic.[4] This compound can be used in cell culture models, particularly with neuronal cells, to investigate the mechanisms of this toxicity, including its effects on mitochondrial function and the induction of oxidative stress.

  • Drug Discovery: For researchers developing therapies for MSUD, this compound can be used in screening assays to identify compounds that promote its metabolism or mitigate its toxic effects.

Signaling and Metabolic Pathways

Isoleucine Catabolism and the Role of this compound

The breakdown of isoleucine begins with a transamination reaction to form this compound. This keto acid is then oxidatively decarboxylated by the BCKDH complex. A deficiency in this enzyme complex leads to the accumulation of this compound and other BCAAs, resulting in the pathophysiology of MSUD.

Isoleucine_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Isoleucine Isoleucine BCAT Branched-chain amino-transferase (BCAT) Isoleucine->BCAT alpha_KG α-Ketoglutarate alpha_KG->BCAT Glutamate Glutamate KMV This compound (α-keto-β-methylvaleric acid) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) KMV->BCKDH BCAT->Glutamate BCAT->KMV Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA Acetyl_CoA Acetyl-CoA BCKDH->Acetyl_CoA MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD Deficiency leads to TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Isoleucine catabolism pathway.

Experimental Protocols

1. Analysis of this compound in Biological Samples by HPLC-Q-TOF/MS

This protocol is adapted from a method for the determination of branched-chain keto acids in serum and muscle.[6]

Objective: To quantify the concentration of this compound in biological samples.

Materials:

  • This compound standard

  • Methanol

  • Ammonium acetate

  • Acetonitrile

  • Eclipse Plus C18 column (1.8 μm) or equivalent

  • HPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation (Serum/Muscle):

    • Homogenize muscle tissue.

    • Extract the sample with methanol to precipitate proteins.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto the C18 column.

    • Use a mobile phase gradient of 10 mmol/L ammonium acetate in water and acetonitrile.

    • The separation should be optimized to achieve baseline resolution of this compound from other keto acids. A typical run time is within 10 minutes.[6]

  • Mass Spectrometric Detection:

    • Utilize the Q-TOF mass spectrometer in negative ion mode for detection.

    • Monitor for the specific mass-to-charge ratio (m/z) of deprotonated this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Expected Results: This method allows for the sensitive and specific quantification of this compound in biological matrices, with limits of quantitation typically in the low micromolar to nanomolar range.[6]

HPLC_Workflow Sample Biological Sample (Serum, Muscle) Extraction Methanol Extraction (Protein Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Q-TOF Mass Spec Detection HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for HPLC-Q-TOF/MS analysis.

2. In Vitro Assay for Mitochondrial Dysfunction Induced by this compound

This protocol provides a general framework for assessing the impact of this compound on mitochondrial respiration in cultured cells, such as neuronal cell lines, which are relevant to the neurotoxic effects seen in MSUD.

Objective: To determine if this compound impairs mitochondrial respiration.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y)

  • This compound

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

  • Assay medium (e.g., DMEM with specific substrates like glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit containing oligomycin, FCCP, and rotenone/antimycin A.

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control group.

  • Mitochondrial Respiration Assay:

    • Wash the cells and replace the culture medium with the assay medium.

    • Place the cell culture plate in a non-CO2 incubator to equilibrate before the assay.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

    • The instrument will measure the oxygen consumption rate (OCR) at baseline and after each injection.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function:

      • Basal Respiration: The initial OCR before any injections.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

    • Compare these parameters between the control and this compound-treated groups.

Expected Results: A decrease in basal respiration, ATP-linked respiration, and maximal respiration in cells treated with this compound would indicate mitochondrial dysfunction.[7]

Mito_Stress_Test Start Start with Treated Cells Measure_Basal Measure Basal OCR Start->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_Ant Inject Rotenone/ Antimycin A Measure_Max->Inject_Rot_Ant Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_Ant->Measure_Non_Mito End End Assay Measure_Non_Mito->End

Caption: Mitochondrial stress test workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-oxopentanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized through a two-step process:

  • Formation of a β-keto ester precursor: The most common route is the Claisen condensation of two equivalents of a propanoate ester (e.g., methyl propionate or ethyl propionate) to form the corresponding β-keto ester, methyl 2-methyl-3-oxopentanoate or ethyl 2-methyl-3-oxopentanoate.[1][2][3]

  • Hydrolysis of the β-keto ester: The resulting β-keto ester is then hydrolyzed under basic or acidic conditions, followed by acidification, to yield this compound.

An alternative, though less direct route, involves the oxidation of a corresponding diketone, which itself can be formed from a Claisen-type reaction.[4]

Q2: Which precursor is preferred, the methyl or ethyl ester of 2-methyl-3-oxopentanoate?

A2: Both methyl and ethyl esters can be used as precursors. The choice often depends on the specific conditions of the subsequent hydrolysis step and the desired purification method. Methyl esters are sometimes preferred due to the higher volatility of methanol, which can be easier to remove. However, ethyl esters are also commonly used and may offer advantages in certain solvent systems.

Q3: What is the general mechanism for the Claisen condensation to form the β-keto ester precursor?

A3: The Claisen condensation involves the following key steps:

  • Enolate Formation: A strong base (typically an alkoxide, like sodium methoxide or sodium ethoxide) removes an α-hydrogen from a molecule of the propanoate ester to form a resonance-stabilized enolate.[3][5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the propanoate ester.[3][5]

  • Elimination: The tetrahedral intermediate formed then eliminates an alkoxide group, reforming the carbonyl and yielding the β-keto ester.[3][5]

  • Deprotonation: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible deprotonation drives the reaction to completion.[5]

  • Protonation: An acidic workup is required to protonate the enolate of the β-keto ester and isolate the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield of Methyl 2-Methyl-3-oxopentanoate during Claisen Condensation
Potential Cause Recommended Solution
Insufficient Base Use at least one full equivalent of a strong, non-nucleophilic base like sodium methoxide or sodium hydride. The final deprotonation of the β-keto ester product consumes one equivalent of base and drives the equilibrium forward.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the ester starting material and quench the enolate intermediate.
Sub-optimal Reaction Temperature A "forced" self-condensation can be employed by heating the reaction mixture (e.g., to 100°C) to drive off the alcohol byproduct (methanol), shifting the equilibrium towards the product.[6]
Side Reactions Transesterification can occur if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium ethoxide with methyl propionate).[3] Always match the alkoxide to the ester.
Inefficient Mixing Vigorous stirring is crucial, especially when using heterogeneous bases like sodium hydride, to ensure efficient deprotonation and reaction.
Issue 2: Incomplete Hydrolysis of Methyl 2-Methyl-3-oxopentanoate
Potential Cause Recommended Solution
Insufficient Hydrolysis Time The hydrolysis of β-keto esters can be slow. Ensure the reaction is stirred overnight at room temperature or gently heated to ensure complete conversion.
Inadequate Concentration of Base/Acid Use a sufficient concentration of the hydrolyzing agent (e.g., 1 M NaOH).
Poor Solubility If the β-keto ester is not fully soluble in the aqueous phase, consider adding a co-solvent like ethanol or THF to improve miscibility.
Issue 3: Difficulty in Purifying the Final this compound
Potential Cause Recommended Solution
Contamination with Unreacted Ester After basic hydrolysis, perform multiple extractions with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting ester before acidifying the aqueous layer.
Product is an Oil This compound may be an oil at room temperature. After acidification and extraction, use a rotary evaporator to remove the solvent. If the product is still impure, consider vacuum distillation or chromatography for further purification.
Emulsion Formation During Extraction To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Methyl-3-oxopentanoate via Forced Self-Condensation of Methyl Propionate

This protocol is adapted from a general procedure for the forced self-condensation of methyl esters.[6]

Materials:

  • Methyl propionate (dried over anhydrous CaCl₂)

  • Sodium methoxide

  • Distillation apparatus with a packed column

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • Set up a distillation apparatus with a 500 mL flask, a packed column (e.g., 18-inch Nichrome spiral), and a distillation head. Protect the apparatus from atmospheric moisture with calcium chloride tubes.

  • Charge the flask with 3.6 moles of methyl propionate and 0.6 moles of sodium methoxide.

  • Heat the flask in an oil bath to 100°C. The mixture should become homogeneous within approximately one hour.

  • Slowly distill off the methanol byproduct. Operate the column with a jacket temperature of 65°C, using a slow take-off rate and frequent total reflux to ensure efficient separation.

  • After the theoretical amount of methanol has been collected, cool the reaction mixture in an ice bath.

  • Dilute the cooled residue with anhydrous diethyl ether and pour the mixture into a stirred solution of dilute hydrochloric acid in an ice bath to neutralize the base and protonate the product.

  • Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation. The crude methyl 2-methyl-3-oxopentanoate can be purified by vacuum distillation.

Protocol 2: General Procedure for Hydrolysis of Methyl 2-Methyl-3-oxopentanoate

Materials:

  • Methyl 2-methyl-3-oxopentanoate

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude or purified methyl 2-methyl-3-oxopentanoate in a 1 M NaOH solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Extract the aqueous solution with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is acidic.

  • Extract the acidified aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield this compound.

Yield Optimization Strategies

To maximize the yield of this compound, consider the following:

  • Purity of Reagents: Use freshly distilled methyl propionate and ensure the sodium methoxide is not degraded.

  • Reaction Conditions for Condensation: The "forced" condensation method, where the methanol byproduct is removed by distillation, is critical for driving the reaction to completion and achieving a high yield of the β-keto ester.[6]

  • Complete Hydrolysis: Monitor the hydrolysis reaction (e.g., by TLC or GC) to ensure all the starting ester has been consumed before proceeding with the workup.

  • Efficient Extraction: The final product, being a carboxylic acid, will have some solubility in water. Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase after acidification.

Logical Workflow for Synthesis and Optimization

Synthesis_Workflow Start Start: Methyl Propionate Condensation Claisen Condensation (Forced) Start->Condensation NaOCH3 Sodium Methoxide NaOCH3->Condensation Base Methanol Methanol (byproduct) Condensation->Methanol Remove Keto_Ester Methyl 2-Methyl- 3-oxopentanoate Condensation->Keto_Ester Troubleshoot1 Low Yield? Keto_Ester->Troubleshoot1 Check Hydrolysis Basic Hydrolysis (NaOH) Troubleshoot2 Incomplete Reaction? Hydrolysis->Troubleshoot2 Check Acidification Acidification (HCl) Extraction Extraction & Purification Acidification->Extraction Final_Product 2-Methyl-3-oxopentanoic Acid Extraction->Final_Product Troubleshoot1->Hydrolysis No Optimize1 Check Base & Dryness Increase Temperature Troubleshoot1->Optimize1 Yes Troubleshoot2->Acidification No Optimize2 Increase Reaction Time Check Reagent Concentration Troubleshoot2->Optimize2 Yes

Caption: Workflow for the synthesis of this compound with troubleshooting checkpoints.

References

Common side reactions in the synthesis of 2-Methyl-3-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-3-oxopentanoic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through the synthesis of its corresponding ester, followed by hydrolysis. The two primary methods for synthesizing the ester are:

  • Crossed Claisen Condensation: This involves the reaction of an ester of propanoic acid with a propionylating agent (e.g., propionyl chloride or another propanoate ester) in the presence of a strong base.

  • Alkylation of a β-Keto Ester: This route starts with a readily available β-keto ester, such as ethyl 3-oxopentanoate, which is then methylated at the α-carbon using a methylating agent like methyl iodide.

Q2: My overall yield is low. What are the most common causes?

A2: Low overall yield can be attributed to several factors depending on the synthetic route. For the Crossed Claisen Condensation, the primary cause of low yield of the desired product is the formation of side products from self-condensation reactions. In the alkylation route, incomplete reaction, polyalkylation, or competing O-alkylation can significantly reduce the yield of the target molecule. Subsequent hydrolysis and decarboxylation steps can also contribute to yield loss if not performed under optimal conditions.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?

A3: The presence of multiple spots on a TLC plate indicates a mixture of products. Depending on your synthetic approach, these could be:

  • From Crossed Claisen Condensation: Unreacted starting materials, the desired product (ethyl 2-methyl-3-oxopentanoate), and the self-condensation product of your starting ester.

  • From Alkylation: Unreacted starting β-keto ester, the desired mono-methylated product, a di-methylated byproduct, and potentially the O-alkylated product.

Q4: How can I minimize the decarboxylation of the final this compound product?

A4: this compound, as a β-keto acid, is prone to decarboxylation upon heating. To minimize this, it is crucial to perform the hydrolysis of the ester and the subsequent workup at low temperatures. Acidic conditions can also promote decarboxylation, so careful pH control during the workup is essential. It is advisable to use the crude acid immediately in the next step if possible, or to store it at low temperatures for short periods.

Troubleshooting Guides

Problem 1: Low Yield in Crossed Claisen Condensation due to Self-Condensation

Symptoms:

  • Complex mixture of products observed by NMR or GC-MS.

  • Isolation of a significant amount of a byproduct with a higher molecular weight than the starting materials but different from the desired product.

  • Low isolated yield of 2-methyl-3-oxopentanoate.

Root Cause: In a crossed Claisen condensation between two different esters that can both form enolates, a mixture of up to four different β-keto esters can be formed, significantly reducing the yield of the desired product.[1][2]

Solutions:

  • Use of a Non-enolizable Ester: While not directly applicable for this specific synthesis, a general strategy is to use one ester that cannot form an enolate.

  • Directed Claisen Condensation: The most effective method is to pre-form the enolate of one ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This kinetically controlled enolate is then reacted with the second ester. This approach minimizes self-condensation.[2]

Logical Troubleshooting Workflow:

G start Low Yield in Crossed Claisen Condensation symptom1 Complex Product Mixture (TLC, NMR, GC-MS) start->symptom1 cause1 Self-Condensation of Starting Esters symptom1->cause1 solution1 Use a Strong, Non-nucleophilic Base (e.g., LDA) to pre-form the enolate of one ester at low temperature. cause1->solution1 verification1 Simplified product mixture with the desired product as major component solution1->verification1

Caption: Troubleshooting low yield in Crossed Claisen Condensation.

Problem 2: Formation of Byproducts in the Alkylation of Ethyl 3-Oxopentanoate

Symptoms:

  • Presence of a byproduct with the same mass as the desired product but different spectroscopic properties (O-alkylation).

  • Detection of a byproduct with a higher mass corresponding to the addition of two methyl groups (polyalkylation).

Root Cause: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature. Polyalkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.

Solutions:

  • To Minimize O-alkylation:

    • Solvent Choice: Use a non-polar or less polar aprotic solvent.

    • Counter-ion: The choice of base can influence the counter-ion. For example, using sodium hydride (NaH) or potassium hydride (KH) can favor C-alkylation.

  • To Minimize Polyalkylation:

    • Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent.

    • Temperature Control: Perform the reaction at low temperatures to control the reaction rate.

Quantitative Data on Side Product Formation (Representative):

Base / Solvent SystemTemperature (°C)C-Alkylation (%)O-Alkylation (%)Polyalkylation (%)
NaOEt / EtOH25701515
NaH / THF085510
LDA / THF-78>95<2<3

Note: This data is representative and the actual distribution will depend on the specific reaction conditions.

Troubleshooting Logic for Alkylation Byproducts:

G start Byproducts in Alkylation symptom1 Isomeric byproduct detected start->symptom1 symptom2 Higher MW byproduct detected start->symptom2 cause1 O-alkylation symptom1->cause1 cause2 Polyalkylation symptom2->cause2 solution1 Use non-polar solvent and a suitable base (e.g., NaH) cause1->solution1 solution2 Use slight excess of enolate, slow addition of alkylating agent, and low temperature cause2->solution2

Caption: Troubleshooting byproduct formation in β-keto ester alkylation.

Experimental Protocols

Method A: Directed Crossed Claisen Condensation

This protocol is designed to maximize the yield of ethyl 2-methyl-3-oxopentanoate by pre-forming the enolate of ethyl propionate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl propionate

  • Propionyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-BuLi solution while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Slowly add ethyl propionate to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve propionyl chloride in anhydrous THF.

  • Slowly add the solution of propionyl chloride to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental Workflow:

G A Prepare LDA solution in THF at -78°C B Add Ethyl Propionate to form enolate A->B C Add Propionyl Chloride solution B->C D Reaction Quench (NH4Cl) C->D E Aqueous Workup and Extraction D->E F Purification (Distillation/Chromatography) E->F

Caption: Workflow for Directed Crossed Claisen Condensation.

Method B: Alkylation of Ethyl 3-Oxopentanoate

This protocol describes the methylation of pre-formed ethyl 3-oxopentanoate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 3-oxopentanoate

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add NaH dispersion and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 3-oxopentanoate in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating complete enolate formation.

  • Cool the reaction mixture back to 0 °C and slowly add methyl iodide.

  • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Experimental Workflow:

G A Prepare NaH suspension in THF at 0°C B Add Ethyl 3-Oxopentanoate to form enolate A->B C Add Methyl Iodide B->C D Reaction Quench (NH4Cl) C->D E Aqueous Workup and Extraction D->E F Purification (Distillation/Chromatography) E->F

Caption: Workflow for the Alkylation of Ethyl 3-Oxopentanoate.

References

Technical Support Center: Purification of 2-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of 2-Methyl-3-oxopentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low or No Yield of Crystalline Product

Possible Causes:

  • Decarboxylation: this compound is a β-keto acid and is susceptible to decarboxylation, especially when heated, leading to the formation of 3-methyl-2-pentanone and carbon dioxide.

  • Hygroscopic Nature: The compound can absorb moisture from the atmosphere, which may inhibit crystallization.

  • Incomplete Hydrolysis: If synthesizing from the ester, incomplete hydrolysis will result in the ester remaining in the product, potentially acting as an impurity that hinders crystallization.

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.

Solutions:

StrategyDetailed Steps
Minimize Thermal Stress Avoid high temperatures during workup and purification. Concentrate solutions under reduced pressure at low temperatures (e.g., using an ice bath).
Ensure Anhydrous Conditions Dry all solvents and glassware thoroughly before use. Conduct the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon) if possible.
Verify Complete Hydrolysis Monitor the hydrolysis reaction by TLC or LC-MS to ensure all the starting ester has been consumed before proceeding with the workup.
Optimize Crystallization Solvent A mixture of heptane with a small amount of diethyl ether has been reported to be effective for crystallizing β-keto acids. Start by dissolving the crude product in a minimal amount of diethyl ether and then slowly add heptane until turbidity is observed. Cool the mixture slowly to induce crystallization.
Problem 2: Oiling Out During Crystallization

Possible Causes:

  • High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent the formation of a crystalline solid.

  • Supersaturation: If the solution is too concentrated or cooled too quickly, the compound may come out of solution as an oil rather than crystals.

  • Residual Solvent: Traces of the reaction solvent or extraction solvent can interfere with crystal lattice formation.

Solutions:

StrategyDetailed Steps
Pre-purification If the crude product is highly impure, consider a preliminary purification step such as flash column chromatography before attempting crystallization.
Controlled Cooling Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in a dry ice bath.
Scratching and Seeding Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. If available, add a seed crystal of pure this compound.
Thorough Solvent Removal Ensure all solvents from the reaction and extraction steps are completely removed under vacuum before attempting crystallization.
Problem 3: Product Decomposes During Column Chromatography

Possible Causes:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can promote the decarboxylation of the β-keto acid on the column.

  • Prolonged Residence Time: A long chromatography run increases the time the compound is in contact with the stationary phase, increasing the risk of decomposition.

  • Inappropriate Solvent System: Some solvents may react with the product or promote its degradation.

Solutions:

StrategyDetailed Steps
Use Neutralized Silica Gel Wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then with the eluent alone to remove the excess base before packing the column.
Flash Chromatography Employ flash chromatography with a higher flow rate to minimize the time the compound spends on the column.
Optimize Eluent System A common solvent system for acidic compounds is a mixture of hexanes and ethyl acetate. A small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape, but this should be used with caution as it can also promote decarboxylation if not removed promptly after chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge is its inherent instability. As a β-keto acid, it is prone to decarboxylation upon heating, which results in the loss of the carboxylic acid group as carbon dioxide and the formation of 3-methyl-2-pentanone. This decomposition pathway significantly reduces the yield of the desired product.

Q2: What are the common impurities I might encounter?

A2: Common impurities include:

  • 3-Methyl-2-pentanone: The decarboxylation product.

  • Unreacted starting materials: If synthesized from its ester, residual methyl or ethyl 2-methyl-3-oxopentanoate may be present.

  • Solvents: Residual solvents from the reaction or extraction steps.

Q3: How can I monitor the purity of my product during purification?

A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques. For TLC, a mobile phase of hexane:ethyl acetate with a small amount of acetic acid can be used. The product and its impurities can be visualized using a suitable stain (e.g., potassium permanganate). LC-MS can provide more detailed information about the components of the mixture.

Q4: What are the ideal storage conditions for purified this compound?

A4: Due to its hygroscopic nature and thermal instability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

Q5: Can I use distillation for purification?

A5: Distillation is generally not recommended for purifying this compound due to its thermal instability. The high temperatures required for distillation would likely lead to significant decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of its Methyl Ester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methyl-3-oxopentanoate in methanol.

  • Hydrolysis: Add a solution of sodium hydroxide (1 M in water) to the flask. Stir the mixture at room temperature and monitor the reaction progress by TLC until all the starting ester is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure at a low temperature to remove the methanol.

    • Wash the aqueous residue with methyl t-butyl ether (MTBE) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with cold 1 M sulfuric acid.

  • Extraction:

    • Extract the acidified aqueous layer multiple times with cold MTBE.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure in an ice bath to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of cold diethyl ether.

  • Induce Crystallization: Slowly add cold anhydrous heptane to the solution with gentle swirling until the solution becomes slightly turbid.

  • Crystal Growth: Stopper the flask and place it in a freezer (-15°C to -20°C) for several hours to allow for crystal formation.

  • Isolation:

    • Quickly filter the cold suspension through a pre-chilled Büchner funnel.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under high vacuum at a low temperature to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Methyl 2-methyl-3-oxopentanoate hydrolysis Hydrolysis (NaOH, MeOH/H2O, RT) start->hydrolysis concentrate Concentrate (low temp) hydrolysis->concentrate wash Wash with MTBE concentrate->wash acidify Acidify (H2SO4, pH ~2) wash->acidify extract Extract with MTBE acidify->extract dry Dry (Na2SO4) extract->dry concentrate2 Concentrate (low temp) dry->concentrate2 crystallize Recrystallize (Diethyl ether/Heptane, -20°C) concentrate2->crystallize filter_dry Filter & Dry crystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions_ly Solutions for Low Yield cluster_solutions_oo Solutions for Oiling Out cluster_solutions_dc Solutions for Decomposition start Purification Attempt issue Issue Encountered? start->issue low_yield Low/No Crystalline Product issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes decomposition Decomposition on Column issue->decomposition Yes success success issue->success No sol_ly1 Minimize Heat low_yield->sol_ly1 sol_ly2 Anhydrous Conditions low_yield->sol_ly2 sol_ly3 Optimize Solvent low_yield->sol_ly3 sol_oo1 Pre-purify oiling_out->sol_oo1 sol_oo2 Slow Cooling oiling_out->sol_oo2 sol_oo3 Scratch/Seed oiling_out->sol_oo3 sol_dc1 Neutralized Silica decomposition->sol_dc1 sol_dc2 Flash Chromatography decomposition->sol_dc2 sol_dc3 Optimize Eluent decomposition->sol_dc3

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: Purifying 2-Methyl-3-oxopentanoic Acid by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-3-oxopentanoic acid via distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Recommended Solution
No product distilling over at the expected temperature. Inadequate vacuum: The pressure in the system is not low enough to reduce the boiling point sufficiently.[1]- Check all connections for leaks. Ensure all joints are properly sealed. - Verify the vacuum pump is functioning correctly and pulling a deep enough vacuum. - Use a manometer to accurately measure the pressure in the system.[2]
Thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is in equilibrium with the liquid.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
Insufficient heating: The heating mantle is not providing enough energy to bring the compound to its boiling point at the applied pressure.- Gradually increase the temperature of the heating mantle. - Ensure good heat transfer by using an appropriate heating mantle size and ensuring good contact with the distillation flask.
Product is decomposing or turning dark in the distillation flask. Thermal decomposition (decarboxylation): this compound, as a β-keto acid, is prone to losing CO2 upon heating.[3][4]- Use vacuum distillation: This is the most critical step to lower the boiling point and minimize thermal stress on the compound.[1] - Distill as quickly as possible: Minimize the time the compound is exposed to high temperatures. - Use a lower boiling point ester derivative if possible: If the free acid is too unstable, consider distilling the methyl or ethyl ester, which are generally more stable.
Presence of acidic or basic impurities: These can catalyze decomposition reactions at elevated temperatures.- Neutralize the crude product before distillation. A mild wash with a bicarbonate solution, followed by drying, can remove acidic impurities.
Low yield of purified product. Product loss through bumping/foaming: Vigorous, uncontrolled boiling can cause the product to splash over into the receiving flask without proper fractionation.[2]- Use a stir bar or boiling chips for smooth boiling. - Heat the distillation flask slowly and evenly. - A Claisen adapter can provide extra volume to contain foaming.[2]
Incomplete condensation: The condenser is not efficiently cooling the vapor back into a liquid.- Ensure a steady and sufficient flow of cold water through the condenser. - For very low-boiling distillates under high vacuum, a colder coolant like a refrigerated bath might be necessary.
Hold-up in the distillation apparatus: A significant amount of product can coat the inner surfaces of the distillation column and head.- Use the smallest appropriate glassware for the amount of material being distilled. - After distillation, the apparatus can be rinsed with a suitable solvent to recover the adhered product.
Poor separation of impurities. Inefficient fractionation: The distillation setup does not have enough theoretical plates to separate compounds with close boiling points.- For impurities with boiling points close to the product, a fractional distillation column (e.g., Vigreux or packed column) should be used between the distillation flask and the distillation head.
Azeotrope formation: The impurity and the product may form a constant boiling mixture.- This is less common but possible. Analytical techniques like GC-MS or NMR of the distilled fractions can help identify the impurity and determine if an azeotrope is forming. Alternative purification methods like chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 236.3°C.[5][6] However, due to its thermal instability, distillation at this temperature is not recommended as it will likely lead to significant decomposition.

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: this compound is a β-keto acid, which is a class of compounds known to be susceptible to decarboxylation (loss of CO₂) upon heating.[3][4] Vacuum distillation lowers the pressure above the liquid, which in turn lowers its boiling point.[1] This allows the compound to be distilled at a much lower temperature, minimizing the risk of thermal decomposition and leading to a purer product with a higher yield.

Q3: What are some potential impurities I might encounter?

A3: Potential impurities depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted starting materials used in the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts of side reactions: For example, products from aldol-type condensation reactions, which can lead to higher molecular weight impurities.[7]

  • Decarboxylation product: If the compound has been heated excessively, you may find 2-butanone as an impurity.

Q4: Should I distill the free acid or its ester form?

A4: If you are encountering significant decomposition with the free acid even under vacuum, converting it to its methyl or ethyl ester for distillation is a viable strategy. Esters are generally more thermally stable than their corresponding β-keto acids. The boiling point of methyl 2-methyl-3-oxopentanoate is 185.8°C at 760 mmHg, which will be significantly lower under vacuum.[8][9] After distillation, the pure ester can be hydrolyzed back to the free acid if required.

Q5: What kind of vacuum pump do I need?

A5: The choice of vacuum pump depends on the desired operating pressure.

  • Water aspirator: Can achieve pressures of 10-20 mmHg, which is often sufficient to significantly reduce the boiling point.

  • Diaphragm pump: Can provide a deeper and more controlled vacuum (1-10 mmHg).

  • Rotary vane oil pump: For very high vacuum (<1 mmHg), which will result in the lowest possible boiling temperature.

It is crucial to use a cold trap between your distillation setup and the vacuum pump to prevent corrosive vapors from damaging the pump.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general methodology for the vacuum distillation of this compound. The exact temperature and pressure will need to be optimized for your specific setup and desired purity.

Materials and Equipment:

  • Round-bottom flask

  • Short path distillation head with a thermometer adapter

  • Condenser

  • Receiving flask (e.g., a "cow" type receiver to collect fractions)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Vacuum pump (with a cold trap)

  • Manometer

  • Glass wool and aluminum foil for insulation

  • Crude this compound

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than half its volume.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram below.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Position the thermometer correctly, with the top of the bulb level with the side arm to the condenser.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Distillation:

    • Begin stirring the crude material.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).

    • Once the desired pressure is stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the mixture for boiling. You may first observe lower-boiling impurities distilling over. Collect this forerun in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes, the main product fraction will begin to distill. The boiling point at a given pressure can be estimated using a nomograph if the boiling point at another pressure is known.

    • Collect the main fraction in a clean receiving flask. Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

    • If the temperature starts to drop after the main fraction has been collected, or if higher-boiling impurities start to come over (indicated by a rise in temperature), stop the distillation.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and collect your purified product.

Visualizations

Distillation_Troubleshooting_Workflow start Start: Distillation Issue check_temp Is product distilling at expected temperature? start->check_temp check_decomp Is the product decomposing (darkening)? check_temp->check_decomp No no_distill_cause Potential Causes: - Inadequate vacuum - Incorrect thermometer placement - Insufficient heating check_temp->no_distill_cause Yes check_yield Is the yield low? check_decomp->check_yield No decomp_cause Potential Causes: - Thermal decomposition (decarboxylation) - Acid/base catalysis check_decomp->decomp_cause Yes check_purity Is the purity poor? check_yield->check_purity No low_yield_cause Potential Causes: - Bumping/foaming - Incomplete condensation - Hold-up in apparatus check_yield->low_yield_cause Yes end_good Distillation Successful check_purity->end_good No poor_purity_cause Potential Causes: - Inefficient fractionation - Azeotrope formation check_purity->poor_purity_cause Yes end_bad Further Analysis/Alternative Purification Needed no_distill_solution Solutions: - Check for leaks, verify pump - Adjust thermometer - Increase heating gradually no_distill_cause->no_distill_solution no_distill_solution->start decomp_solution Solutions: - Use/improve vacuum - Distill faster - Neutralize before distillation decomp_cause->decomp_solution decomp_solution->start low_yield_solution Solutions: - Use stir bar, heat slowly - Check condenser flow - Use smaller glassware low_yield_cause->low_yield_solution low_yield_solution->start poor_purity_solution Solutions: - Use a fractionating column - Analytical characterization (GC-MS, NMR) poor_purity_cause->poor_purity_solution poor_purity_solution->end_bad

Caption: Troubleshooting workflow for distillation issues.

Vacuum_Distillation_Setup heating_mantle Heating Mantle with Stirrer distillation_flask Distillation Flask (with crude product and stir bar) heating_mantle->distillation_flask distillation_head Short Path Distillation Head distillation_flask->distillation_head Vapor thermometer Thermometer distillation_head->thermometer condenser Condenser distillation_head->condenser water_out Water Out condenser->water_out receiving_flask Receiving Flask condenser->receiving_flask Distillate water_in Water In water_in->condenser vacuum_adapter Vacuum Adapter receiving_flask->vacuum_adapter cold_trap Cold Trap (e.g., dry ice/acetone) vacuum_adapter->cold_trap To Vacuum manometer Manometer vacuum_adapter->manometer Pressure Reading vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: Standard vacuum distillation apparatus setup.

References

Troubleshooting low signal intensity in mass spectrometry of keto acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of keto acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of keto acids in a question-and-answer format.

Q1: I am observing very low or no signal for my keto acid analytes. What are the most common causes?

Low signal intensity in the mass spectrometry of keto acids is a frequent challenge. The primary reasons often revolve around the inherent chemical properties of these molecules and the analytical methodology. Key factors include:

  • Poor Ionization Efficiency: Keto acids, in their underivatized form, can exhibit poor ionization, particularly in electrospray ionization (ESI).[1][2]

  • Analyte Instability: Many keto acids, such as oxaloacetic acid, are unstable and can degrade during sample preparation and analysis.[3][4][5]

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression.[2][6][7]

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.[2][7][8]

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analytes.[9][10]

Q2: How can I improve the signal intensity of my keto acids through chemical derivatization?

Chemical derivatization is a highly effective strategy to enhance the signal intensity of keto acids.[1][11] This process modifies the keto acid molecule to improve its ionization efficiency and chromatographic retention.

  • Mechanism of Signal Enhancement: Derivatization reagents typically introduce a readily ionizable group (e.g., a primary amine for positive mode ESI) or a group that enhances chromatographic retention on reverse-phase columns.[1][12]

  • Recommended Derivatization Reagents: Several reagents have proven effective for keto acids. The choice of reagent will depend on the specific keto acids of interest and the desired ionization mode.

Derivatization ReagentTarget Functional GroupIonization Mode EnhancementKey Advantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Ketone/AldehydeNegative (ECNI) or PositiveForms stable oxime derivatives; good for a wide range of keto acids.[3][4]
o-Phenylenediamine (OPD) α-Keto acidPositiveForms stable quinoxalinol products with unique masses.[13]
Girard's Reagent P (GP) Ketone/AldehydePositiveIntroduces a quaternary amine group, significantly enhancing ionization.[14]
2,4-Dinitrophenylhydrazine (DNPH) Ketone/AldehydePositiveForms hydrazone derivatives that are readily protonated.[1]
Hydroxylamine Ketone/AldehydePositiveForms oxime derivatives that are more easily protonated than the native compound.[12]
Phenylhydrazine (PH) α-Keto acidPositiveStabilizes reactive α-keto acids and enhances signal.[1]

Q3: My signal is still low after derivatization. What LC-MS parameters should I optimize?

Even with derivatization, optimizing your LC-MS parameters is crucial for achieving maximum sensitivity.

  • Ionization Source Optimization:

    • Ionization Mode: While derivatization often dictates the optimal mode, it's worth testing both positive and negative ion modes. Underivatized keto acids are often analyzed in negative ion mode.[2][15]

    • Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[7][10][16] These parameters influence droplet formation, desolvation, and ionization.

  • Mobile Phase Composition:

    • pH: The mobile phase pH can significantly affect the ionization efficiency. Experiment with different pH levels to find the optimum for your derivatized analytes.[17][18]

    • Additives: The addition of modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate can improve peak shape and signal intensity.[7][12][19] Ammonium adducts can sometimes provide a more stable and intense signal.[7][19]

    • Organic Solvent: The choice between acetonitrile and methanol, and the gradient profile, can impact separation and ionization.[20]

  • Mass Analyzer Settings:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.[9]

    • Collision Energy (for MS/MS): If performing tandem mass spectrometry, optimize the collision energy for each specific analyte to ensure efficient fragmentation and production of characteristic product ions.[6]

Q4: Can my sample preparation protocol be the cause of low signal intensity?

Yes, an inadequate sample preparation protocol is a common culprit for poor signal.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can co-elute with your analytes and suppress their ionization.[6][7]

  • Sample Cleanup: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is essential to remove these interfering substances.[2]

  • Analyte Stability: Keto acids can be unstable.[5] Ensure your sample handling and preparation procedures are performed quickly and at low temperatures to minimize degradation. Derivatization can also serve to stabilize the analytes.[1]

Experimental Protocols

Protocol 1: General Derivatization of Keto Acids with PFBHA

This protocol is a general guideline for the derivatization of keto acids using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • Sample Preparation: Start with a deproteinized sample (e.g., plasma treated with methanol or acetonitrile).

  • Derivatization Reaction:

    • To 50 µL of the sample extract, add 50 µL of a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or water/ethanol mixture).

    • Vortex the mixture gently.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes). The optimal temperature and time may need to be determined empirically.

  • Extraction of Derivatives:

    • After the reaction, the derivatives may be extracted into an organic solvent like hexane or ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.

Note: This is a general protocol and may require optimization for specific keto acids and sample matrices.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) Deproteinization Deproteinization (e.g., with Methanol) SampleCollection->Deproteinization Extraction Extraction (LLE or SPE) Deproteinization->Extraction AddReagent Add Derivatization Reagent (e.g., PFBHA) Extraction->AddReagent Incubate Incubate ExtractDerivative Extract Derivative LC_Separation LC Separation ExtractDerivative->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of keto acids by LC-MS.

troubleshooting_workflow start Low Signal Intensity Observed check_derivatization Is Derivatization Being Used? start->check_derivatization implement_derivatization Implement Derivatization (e.g., PFBHA, OPD) check_derivatization->implement_derivatization No optimize_derivatization Optimize Derivatization (Reagent Conc., Time, Temp.) check_derivatization->optimize_derivatization Yes check_lcms Optimize LC-MS Method implement_derivatization->check_lcms optimize_derivatization->check_lcms optimize_source Optimize Ion Source (Voltage, Gas, Temp.) check_lcms->optimize_source optimize_mobile_phase Optimize Mobile Phase (pH, Additives) check_lcms->optimize_mobile_phase check_sample_prep Review Sample Prep optimize_source->check_sample_prep optimize_mobile_phase->check_sample_prep improve_cleanup Improve Sample Cleanup (SPE, LLE) check_sample_prep->improve_cleanup check_stability Assess Analyte Stability check_sample_prep->check_stability success Signal Improved improve_cleanup->success check_stability->success

Caption: A troubleshooting decision tree for addressing low signal intensity in keto acid analysis.

References

Technical Support Center: pH Control Strategies for 2-Methyl-3-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-oxopentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation of this compound during your experiments through effective pH control.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation?

A1: this compound is a β-keto acid. This class of compounds is susceptible to degradation through a process called decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This reaction is often accelerated by heat and is highly dependent on the pH of the solution. The presence of the keto group at the beta position facilitates the formation of a stable six-membered cyclic transition state, which lowers the activation energy for decarboxylation.[1][2]

Q2: How does pH influence the degradation of this compound?

A2: The rate of decarboxylation of β-keto acids is significantly influenced by pH. The degradation can proceed through both the protonated carboxylic acid form and the deprotonated carboxylate anion. The relative concentrations of these two forms are dictated by the pKa of the carboxylic acid and the pH of the solution. For a similar β-keto acid, 2-amino-3-ketobutyrate, the half-life was found to vary significantly with pH, from 8.6 minutes at pH 5.9 to 140 minutes at pH 11.1, indicating that the stability is greater at higher pH values where the carboxylate form predominates.[3]

Q3: What is the primary degradation product of this compound?

A3: The primary degradation product of this compound via decarboxylation is 2-butanone (methyl ethyl ketone) and carbon dioxide.

Q4: What are the initial signs of degradation in my sample?

A4: Initial signs of degradation can include a decrease in the concentration of this compound over time, the appearance of a new peak corresponding to 2-butanone in your analytical chromatogram, and potentially a change in the pH of the solution due to the loss of the acidic functional group. Gas evolution (CO₂) may also be observed, especially at elevated temperatures.

Q5: Which buffer systems are recommended for stabilizing this compound?

A5: To maintain a stable pH and minimize degradation, it is crucial to use a suitable buffer system. The choice of buffer will depend on the desired pH range for your experiment. Based on the general stability of β-keto acids at higher pH, phosphate or borate buffer systems in the neutral to slightly alkaline range (pH 7-9) are often a good starting point. It is essential to choose a buffer with a pKa value close to the desired experimental pH to ensure maximum buffering capacity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution is too low, leading to accelerated decarboxylation.Increase the pH of the solution using a suitable buffer system (e.g., phosphate buffer, pH 7.4). Monitor the pH regularly and adjust as needed.
The temperature of the solution is too high.Store and handle the solution at lower temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged exposure to elevated temperatures.
Inconsistent analytical results (HPLC or GC-MS). On-going degradation of the analyte in the autosampler.Use a cooled autosampler if available. Prepare fresh samples immediately before analysis. Consider a sample matrix with a stabilizing buffer.
Incomplete derivatization for GC-MS analysis.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is free of water, which can interfere with many derivatization reagents.[4]
Appearance of unexpected peaks in the chromatogram. Degradation of this compound into 2-butanone and potentially other side products.Confirm the identity of the degradation product using a standard of 2-butanone. Implement the pH and temperature control strategies mentioned above.
Reaction of the analyte with components of the mobile phase or sample matrix.Ensure the mobile phase is compatible with the analyte. For complex matrices, consider a sample cleanup step like solid-phase extraction (SPE).
Poor peak shape during HPLC analysis. The pH of the mobile phase is too close to the pKa of the analyte, causing peak splitting or tailing.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Interaction of the keto group with the stationary phase.Consider using a different column chemistry or adding a competing agent to the mobile phase.

Quantitative Data on Degradation

pHHalf-life (t½) in minutes
5.98.6
7.0~20 (estimated)
8.0~50 (estimated)
9.0~90 (estimated)
11.1140

Note: The half-life values between pH 5.9 and 11.1 are estimated based on the trend reported in the source.

Experimental Protocols

Protocol 1: Stability Study of this compound at Various pH Values

Objective: To determine the degradation rate of this compound as a function of pH.

Materials:

  • This compound

  • Phosphate buffer solutions at pH 5.0, 6.0, 7.0, 7.4, and 8.0 (50 mM)

  • Borate buffer solution at pH 9.0 (50 mM)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0)

  • Thermostated incubator or water bath

Methodology:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to each buffer to a final concentration of 100 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by adding an equal volume of the HPLC mobile phase at a low pH.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.

Protocol 2: Quantification of this compound by GC-MS with Derivatization

Objective: To quantify the concentration of this compound in a sample using GC-MS.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a structurally similar but chromatographically resolved keto acid)

  • Derivatization reagent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)[4]

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC-MS system

  • Capillary GC column suitable for derivatized acids (e.g., DB-5ms)

Methodology:

  • Sample Preparation: Lyophilize or evaporate the aqueous sample to dryness.

  • Derivatization: a. Reconstitute the dry sample in a known volume of anhydrous solvent. b. Add the internal standard. c. Add an excess of the MTBSTFA derivatization reagent. d. Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60°C for 30 minutes). Optimization may be required.

  • GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the derivatized analyte from other components. c. Monitor for characteristic ions of the derivatized this compound (e.g., [M-57]+, the loss of a tert-butyl group).[5]

  • Quantification: Create a calibration curve using known concentrations of derivatized this compound and the internal standard to determine the concentration in the unknown sample.

Visualizations

Degradation_Pathway 2-Methyl-3-oxopentanoic_acid This compound Transition_State Six-membered Cyclic Transition State 2-Methyl-3-oxopentanoic_acid->Transition_State Decarboxylation 2-Butanone 2-Butanone Transition_State->2-Butanone CO2 Carbon Dioxide (CO₂) Transition_State->CO2

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation & pH Control cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prepare_Sample Prepare Sample Solution Add_Buffer Add Appropriate Buffer (e.g., Phosphate pH 7.4) Prepare_Sample->Add_Buffer Analyze_Sample Analyze by HPLC or GC-MS Add_Buffer->Analyze_Sample Incubate at Controlled Temperature Monitor_Degradation Monitor for Degradation Products Analyze_Sample->Monitor_Degradation Degradation_Observed Degradation Observed? Monitor_Degradation->Degradation_Observed Adjust_pH Adjust pH Upwards Degradation_Observed->Adjust_pH Yes No_Degradation No Significant Degradation (Proceed with Experiment) Degradation_Observed->No_Degradation No Lower_Temp Lower Temperature Adjust_pH->Lower_Temp Optimize_Analysis Optimize Analytical Method Lower_Temp->Optimize_Analysis Optimize_Analysis->Analyze_Sample Re-analyze

Caption: Logical workflow for mitigating degradation.

References

Technical Support Center: Optimizing Solvent Selection for 2-Methyl-3-oxopentanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for the extraction of 2-Methyl-3-oxopentanoic acid. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for solvent selection?

A1: Understanding the properties of this compound is crucial for selecting an appropriate extraction solvent. Key properties are summarized in the table below. The presence of a carboxylic acid group makes the molecule acidic and allows for pH-dependent extraction. Its moderate polarity and water solubility also influence solvent choice.

PropertyValueSource
Molecular FormulaC6H10O3[1]
Molecular Weight130.14 g/mol [1]
AppearanceSolid[1]
Water Solubility30 mg/mL[1]
Functional GroupsCarboxylic acid, Ketone[2][3]

Q2: What is the general principle for extracting this compound?

A2: The primary method for extracting this compound, an acidic compound, is acid-base extraction.[4][5] This technique manipulates the solubility of the target molecule by adjusting the pH of the aqueous phase.[6] In its neutral form, the acid is more soluble in organic solvents, while in its ionized (salt) form, it is more soluble in water.[7][8]

Q3: Which organic solvents are recommended for the extraction of this compound?

A3: The choice of solvent depends on several factors, including polarity, immiscibility with water, and the desired selectivity.[6] For this compound, solvents that are immiscible with water and have a moderate to high polarity are generally preferred. Common choices for extracting organic acids include:

  • Diethyl ether: A common choice due to its ability to dissolve a wide range of organic compounds and its low boiling point, which facilitates removal.[7]

  • Ethyl acetate: A slightly more polar solvent than diethyl ether, which can be effective for extracting more polar compounds.

  • Dichloromethane: A denser-than-water solvent that can be useful for specific extraction setups.[4]

The ideal solvent should be selected based on experimental testing to determine the best partition coefficient for your specific conditions.[6]

Q4: How does pH adjustment improve the extraction efficiency?

A4: Adjusting the pH is a critical step in the liquid-liquid extraction of acidic compounds like this compound.[6]

  • To extract the acid into an aqueous layer: The pH of the aqueous solution should be raised by adding a base (e.g., sodium bicarbonate or sodium hydroxide). This deprotonates the carboxylic acid, forming a water-soluble salt.[5][8]

  • To transfer the acid from an aqueous layer to an organic layer: The pH of the aqueous solution should be lowered by adding an acid (e.g., hydrochloric acid). This protonates the carboxylate salt, returning it to its neutral, organic-soluble form.[7]

For efficient partitioning, the pH of the aqueous phase should be adjusted to at least two pH units below the pKa of the analyte for extraction into the organic phase, and two pH units above the pKa for extraction into the aqueous phase.[6]

Troubleshooting Guides

Problem: Low Extraction Yield

Possible CauseSuggested Solution
Incorrect pH of the aqueous phase. Ensure the pH is appropriately adjusted to either protonate or deprotonate the this compound for the desired phase transfer. Use a pH meter for accurate measurements.[6]
Insufficient mixing of the two phases. Gently invert the separatory funnel multiple times to ensure thorough mixing and allow for the equilibrium to be established between the two phases. Avoid vigorous shaking to prevent emulsion formation.[9]
Not enough extraction cycles. Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally recommended to maximize recovery.[4][5]
Sub-optimal solvent choice. The partition coefficient of this compound in the chosen solvent may be low. Experiment with different solvents of varying polarities (e.g., diethyl ether, ethyl acetate, dichloromethane) to find the most efficient one.[6]
Analyte is too soluble in the aqueous phase. For highly polar compounds, "salting out" can be effective. Add a neutral salt like sodium chloride to the aqueous phase to decrease the solubility of the organic acid and drive it into the organic phase.[9]

Problem: Emulsion Formation at the Interface

Possible CauseSuggested Solution
Vigorous shaking of the separatory funnel. Mix the layers by gentle inversion rather than vigorous shaking.[9]
High concentration of solutes. Dilute the mixture with more of the aqueous or organic solvent to reduce the concentration of surface-active species.
Similar densities of the two phases. Add a small amount of a solvent with a significantly different density to one of the phases. For example, add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its density.[9]
Presence of particulate matter. Filter the initial solution before extraction to remove any solid particles that can stabilize an emulsion.
Emulsion persists after trying the above. Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel can sometimes help to break the emulsion. As a last resort, the emulsion can be passed through a filter bed of celite or glass wool.

Experimental Protocols

General Protocol for Acid-Base Extraction of this compound

This protocol outlines a general procedure for the liquid-liquid extraction of this compound from an aqueous solution into an organic solvent.

Materials:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous solution containing this compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

  • Loading the Funnel: Pour the aqueous solution containing this compound into the separatory funnel.

  • First Extraction (Acid to Organic):

    • Acidify the aqueous solution to a pH below 2 by adding 1 M HCl. Confirm the pH with a pH meter.

    • Add a volume of the selected organic solvent (e.g., diethyl ether) to the separatory funnel.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to mix the layers. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[9]

    • Place the funnel back on a ring stand and allow the layers to separate completely.[5]

    • Drain the lower (aqueous) layer into a beaker.

    • Pour the upper (organic) layer containing the extracted acid into a clean Erlenmeyer flask.

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent.[5]

    • Combine all the organic extracts.

  • Washing the Organic Layer (Optional):

    • To remove any residual water-soluble impurities, wash the combined organic extracts with a small amount of brine (saturated NaCl solution).

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any dissolved water. Swirl the flask and let it stand until the solvent is clear.

  • Solvent Removal:

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

Visualizations

experimental_workflow cluster_aqueous_phase Aqueous Phase Manipulation cluster_extraction Liquid-Liquid Extraction cluster_product_isolation Product Isolation start Aqueous solution with This compound acidify Acidify with HCl (pH < 2) start->acidify To extract into organic phase basify Basify with NaHCO3 (pH > 8) start->basify To extract into aqueous phase add_solvent Add immiscible organic solvent acidify->add_solvent basify->add_solvent mix_vent Gently mix and vent add_solvent->mix_vent separate Allow layers to separate mix_vent->separate collect_organic Collect organic layer separate->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic evaporate Evaporate solvent dry_organic->evaporate product Isolated this compound evaporate->product troubleshooting_logic start Low Extraction Yield? check_ph Is pH correctly adjusted? start->check_ph Yes check_ph->start No, adjust pH check_mixing Sufficient mixing? check_ph->check_mixing Yes check_mixing->start No, improve mixing check_cycles Multiple extractions performed? check_mixing->check_cycles Yes check_cycles->start No, perform more extractions check_solvent Is solvent optimal? check_cycles->check_solvent Yes check_solvent->start No, test other solvents consider_salting_out Consider 'salting out' check_solvent->consider_salting_out Yes solution Yield should improve consider_salting_out->solution

References

Refinement of analytical methods for quantifying 2-Methyl-3-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of 2-Methyl-3-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and reliable methods for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.

Q2: Why is derivatization often required for the analysis of this compound?

A2: this compound, like other organic acids, can be polar and have low volatility, which can lead to poor chromatographic peak shape and low sensitivity, especially in GC-MS. Derivatization is a chemical process that modifies the analyte to make it more volatile and improve its chromatographic behavior and detection. Common derivatization strategies include esterification to convert the carboxylic acid group into a less polar ester.

Q3: What are some common derivatization reagents used for organic acids like this compound?

A3: Several reagents can be used for the derivatization of carboxylic acids. For GC-MS analysis, common choices include:

  • Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the carboxylic acid to form a pentafluorobenzyl ester, which is highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • Alkyl chloroformates (e.g., isobutyl chloroformate): These reagents react with carboxylic acids in an aqueous solution to form corresponding esters.

  • Methanolic HCl or BF3-methanol: These are used for the formation of methyl esters (FAMEs - Fatty Acid Methyl Esters).

For LC-MS analysis, while derivatization is not always mandatory, it can be used to improve ionization efficiency.

Q4: How can I choose between GC-MS and LC-MS for my analysis?

A4: The choice between GC-MS and LC-MS depends on several factors:

  • Volatility and Thermal Stability of the Analyte: GC-MS requires the analyte to be volatile and thermally stable, often necessitating derivatization for compounds like this compound. LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.

  • Sample Matrix: Both techniques can be susceptible to matrix effects, but the nature of these interferences can differ. Method development and validation are crucial for both.

  • Sensitivity Requirements: Both GC-MS and LC-MS can provide high sensitivity, but the optimal choice may depend on the specific derivatization strategy and the detector used.

  • Available Instrumentation: The choice will also be guided by the equipment available in your laboratory.

Q5: What are typical sample preparation steps before analysis?

A5: Sample preparation is critical for accurate quantification and typically involves:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the analyte from the sample matrix.

  • Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a solvent like methanol or acetonitrile is a common first step.

  • Derivatization: As discussed, this step is often necessary to improve the analytical properties of the compound.

  • Concentration/Reconstitution: After extraction and derivatization, the sample may be evaporated to dryness and reconstituted in a suitable solvent for injection into the chromatograph.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. 3. Co-eluting interferences. 4. Inappropriate injection solvent.1. Deactivate the GC liner or use a liner with deactivation. Consider using a fresh, high-quality analytical column. 2. Optimize derivatization conditions (reagent concentration, temperature, time). 3. Improve sample cleanup or modify chromatographic conditions (e.g., temperature gradient, mobile phase composition). 4. Ensure the sample is dissolved in a solvent compatible with the initial chromatographic conditions.
Low Sensitivity / Poor Signal-to-Noise 1. Inefficient extraction or derivatization. 2. Ion suppression (LC-MS) or matrix effects (GC-MS). 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Optimize extraction and derivatization protocols. 2. Improve sample cleanup. Use an internal standard to correct for matrix effects. Consider a dilution study of the sample. 3. Tune the mass spectrometer for the specific analyte and derivative. Optimize ionization source parameters. 4. Ensure proper sample handling and storage. Check for stability of the derivatized product.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation. 2. Variability in derivatization efficiency. 3. Injection volume variability. 4. Unstable instrument performance.1. Standardize all sample preparation steps. Use automated liquid handlers if available. 2. Ensure precise addition of derivatization reagents and consistent reaction conditions. 3. Check the autosampler for proper operation and ensure no air bubbles are in the syringe. 4. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.
Ghost Peaks or Carryover 1. Contamination in the syringe, injector, or column. 2. High concentration samples analyzed previously.1. Implement a thorough wash sequence for the autosampler syringe. Bake out the GC inlet and column. 2. Inject a blank solvent after high-concentration samples to check for carryover.
No Peak Detected 1. Incorrect mass spectrometer settings (wrong m/z). 2. Complete loss of analyte during sample preparation. 3. Analyte instability. 4. Instrument malfunction.1. Verify the expected m/z of the analyte and its derivative. Check the instrument tuning. 2. Review each step of the sample preparation protocol. Use a spiked sample to trace the analyte. 3. Investigate the stability of this compound and its derivative under the experimental conditions. 4. Check the overall instrument status, including gas flows, vacuum, and detector voltage.

Experimental Protocols

Protocol 1: GC-MS Analysis with PFBBr Derivatization

This protocol is adapted from methods used for the analysis of similar organic acids.

1. Sample Preparation and Extraction:

  • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

  • Acidify the sample to pH < 2 with HCl.

  • Extract the analyte using a suitable organic solvent (e.g., ethyl acetate, diethyl ether) by vortexing for 2 minutes.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of pentafluorobenzyl bromide (PFBBr) solution in acetonitrile and 10 µL of a catalyst (e.g., diisopropylethylamine).

  • Vortex and incubate at 60°C for 30 minutes.

  • Evaporate the derivatization reagents to dryness under nitrogen.

3. Reconstitution and Analysis:

  • Reconstitute the sample in 100 µL of a suitable solvent (e.g., hexane, iso-octane).

  • Inject 1 µL into the GC-MS system.

GC-MS Conditions (Example):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: 60°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • Monitored Ions: Select appropriate ions for the PFB derivative of this compound.

Protocol 2: LC-MS/MS Analysis

This protocol is based on general procedures for short-chain fatty acid analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of cold methanol containing an internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

2. Reconstitution and Analysis:

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard.

Quantitative Data Summary

Analytical MethodSample MatrixDerivatization ReagentLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeReference
GC-MSWinePentafluorobenzyl bromide0.4 - 2.4 ng/L (for similar methylpentanoic acids)Up to 3.6 µg/L
LC-MS/MSHuman PlasmaNoneLOQ: 0.156 µg/mL (for 3-oxopentanoic acid)0.156 - 10 µg/mL

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate1 Evaporation extract->evaporate1 add_reagent Add PFBBr Reagent evaporate1->add_reagent incubate Incubation add_reagent->incubate evaporate2 Evaporation incubate->evaporate2 reconstitute Reconstitution evaporate2->reconstitute inject GC-MS Injection reconstitute->inject data Data Acquisition and Quantification inject->data

Caption: GC-MS analytical workflow with PFBBr derivatization.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample add_is_precip Add Internal Standard & Protein Precipitation (Cold Methanol) sample->add_is_precip centrifuge Centrifugation add_is_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition and Quantification inject->data troubleshooting_logic cluster_chrom Chromatography Checks cluster_sample Sample Preparation Checks cluster_instrument Instrument Checks start Analytical Issue (e.g., Poor Peak Shape) check_column Inspect Column & Inlet Liner start->check_column review_extraction Review Extraction Procedure start->review_extraction check_ms_tune Check MS Tune & Parameters start->check_ms_tune check_mobile_phase Verify Mobile Phase / Carrier Gas check_column->check_mobile_phase resolve Issue Resolved check_mobile_phase->resolve review_derivatization Verify Derivatization Conditions review_extraction->review_derivatization review_derivatization->resolve check_autosampler Inspect Autosampler check_ms_tune->check_autosampler check_autosampler->resolve

Validation & Comparative

2-Methyl-3-oxopentanoic Acid: A Potential New Player in Type 2 Diabetes Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2-Methyl-3-oxopentanoic acid against established and emerging biomarkers for type 2 diabetes, supported by experimental data and detailed protocols.

For Immediate Release

Researchers, scientists, and professionals in drug development are continually seeking more sensitive and specific biomarkers for the early detection and management of type 2 diabetes (T2D). In this context, the metabolite this compound, also known as 3-methyl-2-oxovalerate, has emerged as a significant predictor of impaired fasting glucose (IFG) and T2D. This guide provides a comparative analysis of this compound against other T2D biomarkers, presenting quantitative data, detailed experimental protocols, and insights into its role in the pathophysiology of the disease.

Performance Comparison of T2D Biomarkers

The clinical utility of a biomarker is determined by its ability to accurately and reliably identify individuals at risk of or with a specific condition. The following table summarizes the performance of this compound in comparison to established and other emerging biomarkers for T2D.

BiomarkerClassPerformance MetricValuePopulation/Study
This compound Metabolite (Branched-chain keto acid)Odds Ratio (OR) for IFG1.65 (95% CI: 1.39–1.95)TwinsUK cohort
Odds Ratio (OR) for IFG (Replication)1.68 (95% CI: 1.34–2.11)KORA cohort
Odds Ratio (OR) for IFG (Urine)1.87 (95% CI: 1.27–2.75)TwinsUK cohort
Fasting Plasma Glucose (FPG) Standard Glycemic MarkerOptimal Cut-off for T2D104 mg/dLMeta-analysis
Sensitivity82.3%Meta-analysis
Specificity89.4%Meta-analysis
Hemoglobin A1c (HbA1c) Standard Glycemic MarkerStandard Cut-off for T2D≥6.5%ADA Guidelines
Sensitivity50%Meta-analysis
Specificity97.3%Meta-analysis
Optimal Cut-off for T2D6.03%Meta-analysis
Sensitivity73.9%Meta-analysis
Specificity87.2%Meta-analysis
Branched-Chain Amino Acids (BCAAs) MetabolitesRelative Risk (RR) for T2D (per 1-SD increase)

Cross-Referencing Spectroscopic Data of 2-Methyl-3-oxopentanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for 2-Methyl-3-oxopentanoic acid, cross-referencing information available in prominent chemical databases. It further outlines alternative analytical methodologies and detailed experimental protocols to support robust compound analysis.

Spectroscopic Data Summary for this compound

The following table summarizes the available spectroscopic data for this compound, primarily sourced from the PubChem database. This data is crucial for the initial identification and structural elucidation of the compound.

Spectroscopic Technique Database Source Key Observations and Parameters
Mass Spectrometry (LC-MS) PubChem[1]Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol Major m/z Peaks: 130.81 (100%), 130.46 (37.16%), 84.64 (31.89%)[1]
¹H NMR Spectroscopy PubChem[1]Frequency: 600 MHz Solvent: D₂O pH: 7.00 Key Chemical Shifts (ppm): 0.87-0.89 (t), 1.08-1.09 (d), 1.41-1.48 (m), 1.65-1.72 (m), 2.89-2.95 (m)[1]
²D NMR (¹H-¹³C HSQC) PubChem[1]Frequency: 600 MHz Solvent: D₂O pH: 7.00 Correlated Peaks (¹H:¹³C): 0.88:13.29, 1.05:16.36, 1.12:16.36, 1.44:27.22, 1.68:27.22, 2.92:46.34[1]
Infrared (IR) Spectroscopy PredictedO-H Stretch (Carboxylic Acid): Broad, 3300-2500 cm⁻¹ C=O Stretch (Ketone): ~1715 cm⁻¹ C=O Stretch (Carboxylic Acid): ~1700 cm⁻¹ (dimer), ~1760 cm⁻¹ (monomer) C-O Stretch: 1320-1210 cm⁻¹

Alternative Analytical Methodologies

Beyond the foundational spectroscopic techniques, several other analytical methods can be employed for the quantification and detailed characterization of this compound. These methods offer enhanced sensitivity, separation capabilities, and the ability to analyze complex matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable derivatives of organic acids. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility.

2. High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of organic acids in various samples, including biological fluids. Different column chemistries and detection methods can be optimized for specific analytical needs.

Experimental Protocols

Below are detailed protocols for the key analytical techniques. These protocols are based on established methodologies for similar organic and keto acids.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for non-aqueous solvents, for chemical shift referencing.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (HSQC/HMBC): Perform 2D NMR experiments as needed for complete structural assignment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Protocol 2: GC-MS Analysis
  • Derivatization (Silylation):

    • Accurately weigh 1-5 mg of this compound into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Instrument Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet in split or splitless mode.

    • Oven Temperature Program: Start at an initial temperature of ~70°C, hold for 2-5 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 250-300°C, and hold for 5-10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Compare the obtained mass spectrum with library databases for confirmation.

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System: Equipped with a suitable pump, autosampler, and detector (e.g., UV-Vis or Mass Spectrometer).

    • Column: A reversed-phase C18 column is a common choice for organic acid analysis.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention on the reversed-phase column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: If using a UV detector, monitor at a wavelength where the carbonyl group absorbs (e.g., 210 nm). For higher specificity and sensitivity, couple the HPLC to a mass spectrometer (LC-MS).

  • Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a chemical compound with public chemical databases.

cross_referencing_workflow cluster_0 Experimental Analysis cluster_1 Database Cross-Referencing cluster_2 Compound Identification & Characterization cluster_3 Further Analysis (Optional) exp_data Acquire Spectroscopic Data (NMR, MS, IR) db_search Search Chemical Databases (e.g., PubChem, NIST, SDBS) exp_data->db_search Upload/Input Data compare Compare Experimental Data with Database Spectra exp_data->compare Input Experimental Data db_search->compare Retrieve Reference Data identification Confirm Compound Identity compare->identification Match Found alt_methods Employ Alternative Methods (GC-MS, HPLC) compare->alt_methods Ambiguous or No Match characterization Full Structural Characterization identification->characterization quantification Quantitative Analysis characterization->quantification alt_methods->quantification

Workflow for cross-referencing spectroscopic data with chemical databases.

References

2-Methyl-3-oxopentanoic Acid: A Niche Predictive Marker in the Landscape of Metabolic Disease Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the predictive power of 2-Methyl-3-oxopentanoic acid reveals its significance as a key biomarker for specific inborn errors of metabolism, particularly propionic acidemia. However, when compared to the broader spectrum of metabolic markers used for prevalent conditions like cardiovascular disease and diabetes, its predictive utility is highly specialized. This guide provides a comparative analysis of this compound against other well-established metabolic markers, supported by experimental data and detailed methodologies.

At a Glance: Comparative Predictive Performance

While direct, large-scale clinical trials comparing the predictive power of this compound across various diseases are limited, its diagnostic value for propionic acidemia is well-documented. The following table summarizes the predictive performance of this compound in its primary diagnostic role and contrasts it with established markers for more common metabolic disorders.

Metabolic MarkerAssociated Condition(s)Predictive Power (Typical Metrics)Notes
This compound Propionic AcidemiaHigh Diagnostic Specificity and Sensitivity for this specific inborn error of metabolism.Considered a characteristic and diagnostically valuable metabolite for propionic acidemia.[1] Its presence in urine, along with other metabolites like methylcitric acid, is a key indicator.[1]
Branched-Chain Amino Acids (BCAAs) - Leucine, Isoleucine, Valine Type 2 Diabetes, Insulin Resistance, ObesityModerate Predictive Value. Elevated levels are associated with increased risk.[2][3][4]BCAAs and their metabolites are part of a broader metabolic signature associated with dysregulation of glucose and lipid metabolism.[2][4]
C-Reactive Protein (CRP) Cardiovascular DiseaseIndependent predictor of cardiovascular events. Adds prognostic information to traditional risk factors.[5][6]An inflammatory marker that helps identify individuals at intermediate risk who may benefit from therapeutic interventions.[6]
Low-Density Lipoprotein (LDL) Cholesterol Cardiovascular DiseaseStrong, Causal Link to Atherosclerosis. A primary target for risk reduction.[6][7]A well-established and routinely measured biomarker for cardiovascular risk assessment.[6][7]
Hemoglobin A1c (HbA1c) Type 2 Diabetes, PrediabetesGold Standard for Diagnosis and Monitoring. Reflects long-term glycemic control.[3]Used to diagnose and monitor diabetes, with established thresholds for prediabetes and diabetes.[3]

Understanding the Metabolic Context: The Isoleucine Degradation Pathway

This compound, also known as 2-methyl-3-oxovaleric acid, is an intermediate metabolite in the catabolism of the essential amino acid isoleucine.[8] A defect in the enzyme propionyl-CoA carboxylase, which is further down this pathway, leads to the accumulation of upstream metabolites, including this compound.[9] This accumulation is a hallmark of propionic acidemia.

Isoleucine_Metabolism Isoleucine Degradation Pathway Isoleucine Isoleucine Alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->Alpha_Keto_beta_methylvalerate Transamination Two_Methyl_three_oxopentanoic_acid This compound Alpha_Keto_beta_methylvalerate->Two_Methyl_three_oxopentanoic_acid Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Two_Methyl_three_oxopentanoic_acid->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enzyme_Defect Propionyl-CoA Carboxylase Deficiency (Propionic Acidemia) Enzyme_Defect->Propionyl_CoA Experimental_Workflow General Workflow for Organic Acid Analysis cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow Sample_GC Urine Sample Extraction Solvent Extraction Sample_GC->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Processing and Metabolite Identification GCMS_Analysis->Data_Analysis Sample_LC Urine/Plasma Sample Preparation Sample Preparation (e.g., Protein Precipitation) Sample_LC->Preparation LCMS_Analysis LC-MS/MS Analysis Preparation->LCMS_Analysis LCMS_Analysis->Data_Analysis

References

Illuminating the Blueprint: A Comparative Guide to Confirming the Structure of Synthetic 2-Methyl-3-oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic molecules is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical techniques for verifying the structure of 2-Methyl-3-oxopentanoic acid and its derivatives, complete with experimental data and detailed protocols.

This document will delve into the common synthetic pathways for these β-keto acid derivatives and present a side-by-side comparison of spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for these key analytical methods are also provided to aid in the practical application of these techniques.

Synthetic Routes: A Comparative Overview

The synthesis of this compound and its derivatives is crucial for their application in various research and development fields, including as intermediates in the synthesis of bioactive compounds. Two prevalent methods for their laboratory-scale preparation are the hydrolysis of corresponding esters and acid-catalyzed acetylation.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteDescriptionTypical ReagentsReported YieldKey Considerations
Ester Hydrolysis A common and straightforward method involving the saponification of a 2-methyl-3-oxopentanoate ester (e.g., ethyl or methyl ester) followed by acidification to yield the carboxylic acid.[1][2]1. Base (e.g., KOH, NaOH) in a water/methanol mixture2. Acid (e.g., H₂SO₄, HCl) for protonation10% - 50%[2]The reaction is typically performed at room temperature overnight.[2] The product is often extracted from the aqueous solution using an organic solvent like methyl t-butyl ether (MTBE).[2] Crystals of the final product can be hygroscopic.[2]
Acid-Catalyzed Acetylation This method involves the reaction of a suitable precursor with acetic anhydride in the presence of a strong acid catalyst.Acetic anhydride, Sulfuric acid, Acetone~65%[1]The reaction is typically carried out at low temperatures (e.g., 0°C) and the product is isolated by distillation.[1] This route may be preferable for achieving higher yields in a shorter reaction time.

Spectroscopic Data for Structural Confirmation

The unequivocal confirmation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected and reported data for the parent acid and its common methyl and ethyl esters.

Table 2: Comparative Spectroscopic Data

TechniqueThis compoundMethyl 2-methyl-3-oxopentanoateEthyl 2-methyl-3-oxopentanoate
¹H NMR δ (ppm): ~1.09 (t, 3H), ~1.45 (d, 3H), ~2.92 (q, 2H), ~3.5 (q, 1H), ~11-12 (br s, 1H, COOH) [keto form]. A smaller set of peaks for the enol form may also be present.[2][3]δ (ppm): ~1.05 (t, 3H), ~1.35 (d, 3H), ~2.55 (q, 2H), ~3.65 (q, 1H), ~3.70 (s, 3H, OCH₃).δ (ppm): ~1.05 (t, 3H), ~1.25 (t, 3H), ~1.35 (d, 3H), ~2.55 (q, 2H), ~3.60 (q, 1H), ~4.15 (q, 2H, OCH₂CH₃).
¹³C NMR δ (ppm): ~7.5 (CH₃), ~13.0 (CH₃), ~35.5 (CH₂), ~50.0 (CH), ~175.0 (C=O, acid), ~210.0 (C=O, ketone). [keto form][2]δ (ppm): ~7.5 (CH₃), ~13.0 (CH₃), ~35.5 (CH₂), ~50.0 (CH), ~52.0 (OCH₃), ~172.0 (C=O, ester), ~208.0 (C=O, ketone).δ (ppm): ~7.5 (CH₃), ~13.0 (CH₃), ~14.0 (CH₃), ~35.5 (CH₂), ~50.0 (CH), ~61.0 (OCH₂), ~171.5 (C=O, ester), ~208.0 (C=O, ketone).
Mass Spec. (EI) Molecular Ion (M⁺): m/z 130. Key fragments may include loss of H₂O, COOH, and characteristic cleavages around the keto group.[3]Molecular Ion (M⁺): m/z 144.[4] Common fragments include those from McLafferty rearrangement and α-cleavage, with a characteristic base peak often at m/z 57 (C₂H₅CO⁺).Molecular Ion (M⁺): m/z 158. Fragmentation patterns are similar to the methyl ester, dominated by α-cleavages and McLafferty rearrangements.
IR Spectroscopy ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of ketone), ~1750 (C=O stretch of carboxylic acid). The presence of keto-enol tautomerism can influence the carbonyl stretching region.[5][6]ν (cm⁻¹): ~1745 (C=O stretch of ester), ~1715 (C=O stretch of ketone), ~2850-3000 (C-H stretches).ν (cm⁻¹): ~1740 (C=O stretch of ester), ~1715 (C=O stretch of ketone), ~2850-3000 (C-H stretches).

Visualizing the Workflow and Molecular Interactions

To further clarify the processes involved in confirming the structure of these synthetic compounds, the following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthetic Reaction (e.g., Ester Hydrolysis) workup Reaction Work-up (Extraction, Drying) synthesis->workup purification Purification (e.g., Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy (FTIR) purification->ir data_analysis Data Interpretation and Comparison to Literature nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Experimental workflow for synthesis and structural confirmation.

metabolic_pathway isoleucine Isoleucine keto_acid 2-Keto-3-methylvalerate (Intermediate) isoleucine->keto_acid Transamination acetyl_coa Acetyl-CoA keto_acid->acetyl_coa Oxidative Decarboxylation propionyl_coa Propionyl-CoA keto_acid->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle

Role in Isoleucine Catabolism.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques. Researchers should adapt these based on the specific instrumentation and the nature of the derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts (δ) and coupling constants (J) to the expected values for the target structure. For β-keto acids, the presence of keto-enol tautomerism may be observed, which can be quantified by integrating the respective signals.[7][8]

Mass Spectrometry (MS)
  • Sample Preparation: For Electron Ionization (EI-MS), a small amount of the pure, volatile sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC-MS).[9][10] For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).[11]

  • Data Acquisition:

    • EI-MS: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

    • ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent molecular ion peak.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information. For β-keto esters, look for characteristic fragments resulting from α-cleavage and McLafferty rearrangements.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[12][13]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12][14]

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For this compound derivatives, key absorbances include the C=O stretches for the ketone and the carboxylic acid or ester, and the O-H stretch for the carboxylic acid. The position of the carbonyl stretch can provide clues about conjugation and ring strain.

References

Replicating Experimental Results for 2-Methyl-3-oxopentanoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 2-Methyl-3-oxopentanoic acid and its structurally related branched-chain keto acids (BCKAs), which are known to accumulate in Maple Syrup Urine Disease (MSUD). The objective is to present available experimental data to aid in the replication of research findings and to offer a baseline for the evaluation of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Comparative Analysis of Neurotoxic Effects

The accumulation of branched-chain amino acids and their corresponding keto acids is a hallmark of MSUD, leading to significant neurotoxicity. The following table summarizes the available quantitative data on the neurotoxic effects of this compound and its comparators.

Table 1: Comparative Neurotoxicity of Branched-Chain Keto Acids

CompoundCell Line/ModelAssayConcentration/DoseObserved EffectCitation
This compound ---Data not available in searched literature-
α-Ketoisocaproic acid (KIC) HT-22 (hippocampal neurons)MTT Assay1-10 mMReduced metabolic ability[1]
α-Ketoisovaleric acid (KIV) Rat (in vivo)Behavioral Observation8 µmol (intrastriatal)Induced clonic convulsions[2]
α-Keto-β-methylvaleric acid (KMV) Rat (in vivo)Behavioral Observation6 µmol (intrastriatal)Did not induce seizure-like behavior[2]

Impact on Intracellular Signaling Pathways

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation has been implicated in various neurological disorders. While the direct effects of this compound on this pathway are not well-documented in the reviewed literature, it is a key area of investigation given the metabolic nature of MSUD.

Diagram 1: mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Raptor Raptor mLST8_1 mLST8 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Rictor Rictor mLST8_2 mLST8 mSIN1 mSIN1

Caption: A simplified diagram of the mTOR signaling pathway.

Calcium Signaling Pathway

Disruption of intracellular calcium homeostasis is a common mechanism of cellular injury. The effect of this compound on calcium signaling is a critical area for understanding its pathophysiology.

Diagram 2: Intracellular Calcium Signaling

Calcium_Signaling Extracellular Signal Extracellular Signal GPCR G-Protein Coupled Receptor Extracellular Signal->GPCR PLC Phospholipase C GPCR->PLC IP3 Inositol Trisphosphate PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+_release Ca2+ Release ER->Ca2+_release IP3R Cellular Responses Cellular Responses Ca2+_release->Cellular Responses

Caption: Overview of a typical G-protein coupled receptor-mediated calcium signaling cascade.

Experimental Protocols

To facilitate the replication of the cited experimental findings, detailed methodologies are provided below.

Cell Viability (MTT) Assay

This protocol is adapted from studies assessing the neurotoxicity of related compounds[1].

Objective: To determine the effect of this compound and its analogues on the metabolic activity of neuronal cells as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., HT-22, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete medium. Replace the culture medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate IC₅₀ values using non-linear regression analysis.

Diagram 3: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Analyze Data G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Western Blotting for mTOR Pathway Analysis

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

Objective: To quantify the relative changes in the phosphorylation of mTOR and its downstream effectors (e.g., p70S6K, 4E-BP1) in response to treatment with this compound.

Materials:

  • Neuronal cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of mTOR, p70S6K, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the MTT assay protocol. After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Diagram 4: Western Blotting Workflow

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Caption: Key steps involved in the Western blotting procedure.

Intracellular Calcium Imaging using Fura-2 AM

This protocol outlines a method for measuring changes in intracellular calcium concentration.

Objective: To determine if this compound induces changes in intracellular calcium levels in real-time.

Materials:

  • Neuronal cells grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)

  • Ionomycin (for calibration)

  • EGTA (for calibration)

Procedure:

  • Cell Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Compound Addition: Add this compound to the cells and continue to acquire images.

  • Calibration: At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis: Calculate the 340/380 nm fluorescence ratio for each time point. Convert the ratio to intracellular calcium concentration using the Grynkiewicz equation.

Diagram 5: Calcium Imaging Workflow

Calcium_Imaging_Workflow A Load Cells with Fura-2 AM B Wash Cells A->B C Acquire Baseline Fluorescence B->C D Add Test Compound C->D E Record Fluorescence Changes D->E F Calibrate with Ionomycin/EGTA E->F G Analyze Ratio Data F->G

Caption: A procedural overview of intracellular calcium imaging with Fura-2 AM.

References

Comparative study of different synthetic routes for 2-Methyl-3-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 2-Methyl-3-oxopentanoic Acid

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active molecules. Its synthesis can be approached through several strategic routes, each with its own set of advantages and challenges. This guide provides a comparative study of two prominent synthetic pathways: the Claisen condensation of ethyl propanoate and a multi-step route commencing with an aldol-type reaction of methyl acrylate and propionaldehyde, followed by oxidation. We present a detailed examination of their experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Claisen CondensationRoute 2: Aldol-Type Reaction & Oxidation
Starting Materials Ethyl propanoateMethyl acrylate, Propionaldehyde
Key Intermediates Ethyl 2-methyl-3-oxopentanoateMethyl 3-hydroxy-2-methylpentanoate
Overall Yield Good to ExcellentModerate to Good
Number of Steps 2 (Condensation, Hydrolysis)3 (Aldol, Oxidation, Hydrolysis)
Reagent Toxicity Moderate (Sodium ethoxide)High (Oxalyl chloride/DMSO or Dess-Martin periodinane)
Reaction Conditions Anhydrous, Inert atmosphereAnhydrous, Inert atmosphere, Low temperatures for oxidation
Scalability Readily scalableScalable with careful control of oxidation step
Stereocontrol AchiralPotential for stereocontrol at C2 and C3

Route 1: Claisen Condensation of Ethyl Propanoate

This classical approach utilizes the self-condensation of ethyl propanoate in the presence of a strong base to form the corresponding β-keto ester, ethyl 2-methyl-3-oxopentanoate. Subsequent hydrolysis yields the target carboxylic acid. This method is valued for its atom economy and straightforward execution.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate via Claisen Condensation

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.0 equivalent) suspended in anhydrous diethyl ether or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Ethyl propanoate (2.2 equivalents) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute aqueous acid (e.g., 1 M HCl) until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude ethyl 2-methyl-3-oxopentanoate is purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • The purified ethyl 2-methyl-3-oxopentanoate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and carefully acidified with cold, concentrated hydrochloric acid to precipitate the product.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Claisen_Condensation cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis Ethyl Propanoate_1 Ethyl Propanoate Intermediate_1 Enolate of Ethyl Propanoate Ethyl Propanoate_1->Intermediate_1 Deprotonation Ethyl Propanoate_2 Ethyl Propanoate Product_Ester Ethyl 2-methyl-3-oxopentanoate Ethyl Propanoate_2->Product_Ester NaOEt Sodium Ethoxide (Base) Intermediate_1->Product_Ester Nucleophilic Acyl Substitution Product_Ester_hydrolysis Ethyl 2-methyl-3-oxopentanoate Final_Product This compound Product_Ester_hydrolysis->Final_Product Saponification & Acidification H2O_OH H₂O, OH⁻

Synthetic pathway for this compound via Claisen condensation.

Route 2: Aldol-Type Reaction and Subsequent Oxidation

This multi-step route offers an alternative approach, beginning with the formation of a hydroxy ester intermediate, which is then oxidized to the corresponding β-keto ester. This pathway may be advantageous when specific stereochemistry is desired or when the starting materials are more readily available or economical.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxy-2-methylenepentanoate

  • To a stirred solution of methyl acrylate (1.0 equivalent) and propionaldehyde (1.5 equivalents), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.05 equivalents) at room temperature.

  • The reaction mixture is stirred for several days, and the progress is monitored by NMR or GC-MS.

  • Upon completion, the reaction mixture is diluted with a suitable solvent like dichloromethane and washed with dilute aqueous acid and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield methyl 3-hydroxy-2-methylenepentanoate.

Step 2: Oxidation to Methyl 2-methyl-3-oxopentanoate

This guide details the Swern oxidation protocol. The Dess-Martin periodinane oxidation is an alternative mild oxidation method.

  • In a flame-dried, three-necked flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath).

  • A solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of methyl 3-hydroxy-2-methylpentanoate (from the hydrogenation of the product of Step 1, 1.0 equivalent) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-methyl-3-oxopentanoate, which can be purified by column chromatography or vacuum distillation.

Step 3: Hydrolysis to this compound

The hydrolysis of methyl 2-methyl-3-oxopentanoate is carried out following the same procedure as described in Step 2 of Route 1.

Aldol_Oxidation cluster_0 Step 1: Aldol-Type Reaction cluster_1 Step 2: Isomerization & Oxidation cluster_2 Step 3: Hydrolysis Methyl Acrylate Methyl Acrylate Hydroxy_Ester Methyl 3-hydroxy-2-methylenepentanoate Methyl Acrylate->Hydroxy_Ester Propionaldehyde Propionaldehyde Propionaldehyde->Hydroxy_Ester DABCO DABCO Hydroxy_Ester_iso Methyl 3-hydroxy-2-methylpentanoate Hydroxy_Ester->Hydroxy_Ester_iso Isomerization (e.g., H₂/Pd) Keto_Ester Methyl 2-methyl-3-oxopentanoate Hydroxy_Ester_iso->Keto_Ester Oxidant Swern or DMP Oxidation Keto_Ester_hydrolysis Methyl 2-methyl-3-oxopentanoate Final_Product_2 This compound Keto_Ester_hydrolysis->Final_Product_2 Saponification & Acidification H2O_OH_2 H₂O, OH⁻

Synthetic pathway for this compound via Aldol-type reaction and oxidation.

Conclusion

Both the Claisen condensation and the Aldol-type reaction followed by oxidation represent viable and effective strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability and cost of starting materials, the tolerance for toxic reagents, and the need for stereochemical control. The Claisen condensation offers a more direct and atom-economical approach, while the multi-step route provides greater flexibility and potential for asymmetric synthesis. This guide aims to provide the necessary information for an informed decision in the synthesis of this important chemical intermediate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methyl-3-oxopentanoic acid and other key biomarkers in relation to the severity of Maple Syrup Urine Disease (MSUD). It includes an overview of the disease, a comparison of biomarker levels, detailed experimental protocols for their measurement, and visual representations of the underlying biochemical pathways and analytical workflows.

Introduction to Maple Syrup Urine Disease (MSUD) and its Biomarkers

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1][2] This enzymatic complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[2][3] A defect in this pathway leads to the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs) in bodily fluids.[1][4] One of these accumulating BCKAs is this compound, also known as 2-oxo-3-methylvaleric acid, which arises from the transamination of isoleucine.

The severity of MSUD is categorized into several clinical phenotypes, primarily classic (the most severe), intermediate, and intermittent forms, which are determined by the residual activity of the BCKD enzyme.[5][6] While the accumulation of all BCKAs, including this compound, is a hallmark of the disease, the plasma concentration of leucine and the presence of alloisoleucine are the primary biomarkers used for diagnosis, monitoring, and assessing the severity of MSUD.[7][8]

Comparative Analysis of Biomarkers for MSUD Severity

The following table summarizes the levels of key biomarkers associated with different phenotypes of Maple Syrup Urine Disease. While this compound is elevated in MSUD, specific quantitative levels that correlate with disease severity are not as well-established in the literature as those for leucine and alloisoleucine.

BiomarkerNormal RangeIntermediate MSUDClassic MSUD
This compound (Urine) Not typically detectedElevatedMarkedly Elevated[9]
Leucine (Plasma) 56–178 µmol/L[10]Persistently elevated, but quantitatively less severe than classic MSUD[4][7]Markedly elevated, often >1000 µmol/L during neonatal crisis[5][11]
Alloisoleucine (Plasma) <2 µmol/L[10]>5 µmol/L (in 94% of cases)[7]>5 µmol/L (in 99.9% of cases)[7]
Isoleucine (Plasma) 34–106 µmol/L[10]May be normal or elevated[6]Often elevated, but can be normal or low[12]
Valine (Plasma) 108–314 µmol/L[10]May be normal or elevated[6]Often elevated, but can be normal or low[12]
BCKD Enzyme Activity 100%3-30% of normal activity[6]0-2% of normal activity[5]

Signaling Pathways and Diagnostic Logic

The following diagrams illustrate the metabolic pathway of branched-chain amino acids and the logical relationship between biomarker levels and the diagnosis of MSUD.

cluster_0 BCAA Catabolism cluster_1 MSUD Pathophysiology Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha-Ketoisocaproate alpha-Ketoisocaproate BCAT->alpha-Ketoisocaproate This compound 2-Methyl-3- oxopentanoic acid BCAT->this compound alpha-Ketoisovalerate alpha-Ketoisovalerate BCAT->alpha-Ketoisovalerate BCKD Complex BCKD Complex alpha-Ketoisocaproate->BCKD Complex This compound->BCKD Complex alpha-Ketoisovalerate->BCKD Complex Metabolic Products Metabolic Products BCKD Complex->Metabolic Products Deficient BCKD Complex Deficient BCKD Complex Accumulation of BCAAs and BCKAs Accumulation of BCAAs and BCKAs Deficient BCKD Complex->Accumulation of BCAAs and BCKAs

BCAA Catabolic Pathway and MSUD Pathophysiology.

Elevated Leucine Elevated Leucine MSUD Diagnosis MSUD Diagnosis Elevated Leucine->MSUD Diagnosis Elevated Alloisoleucine (>5 µmol/L) Elevated Alloisoleucine (>5 µmol/L) Elevated Alloisoleucine (>5 µmol/L)->MSUD Diagnosis Elevated this compound Elevated this compound Elevated this compound->MSUD Diagnosis Severity Assessment Severity Assessment MSUD Diagnosis->Severity Assessment Classic MSUD Classic MSUD Severity Assessment->Classic MSUD Very High Leucine, Low BCKD Activity Intermediate MSUD Intermediate MSUD Severity Assessment->Intermediate MSUD Moderately High Leucine, Residual BCKD Activity

Diagnostic Logic for MSUD Severity.

Experimental Protocols

Accurate quantification of this compound and other biomarkers is critical for the diagnosis and management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing urinary organic acids, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for plasma amino acid analysis.

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

1. Sample Preparation and Extraction:

  • To a 200 µL urine sample, add an internal standard (e.g., a stable isotope-labeled organic acid) to correct for variability during sample processing.

  • Acidify the urine sample with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

  • Collect the organic layer containing the organic acids. Repeat the extraction for complete recovery.[13]

2. Derivatization:

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • To make the organic acids volatile for GC analysis, a two-step derivatization is typically performed:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to convert keto groups to methoximes. Incubate at 60°C.[14]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to trimethylsilyl (TMS) esters and ethers. Incubate at 70-90°C.[14][15]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the different organic acids.

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification. The mass spectrometer is typically operated in full scan mode to identify all detectable organic acids.[16]

Protocol 2: LC-MS/MS Analysis of Leucine and Alloisoleucine in Plasma

This protocol outlines a direct analysis of amino acids in plasma without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of plasma, add a protein precipitating agent, such as a solution of sulfosalicylic acid.[17]

  • Vortex the sample and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dilute with a solution containing stable isotope-labeled internal standards for leucine and alloisoleucine.[17][18]

2. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography system.

  • Separation of amino acids is typically achieved on a specialized column, such as a mixed-mode or HILIC column, using a gradient of mobile phases (e.g., an aqueous buffer with an organic solvent like acetonitrile).[19]

  • The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for leucine, alloisoleucine, and their respective internal standards are monitored for highly selective and sensitive quantification.[18]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of biomarkers in MSUD.

Patient Sample Patient Sample Urine Urine Patient Sample->Urine Plasma Plasma Patient Sample->Plasma Extraction & Derivatization Extraction & Derivatization Urine->Extraction & Derivatization Protein Precipitation Protein Precipitation Plasma->Protein Precipitation GC-MS Analysis GC-MS Analysis Extraction & Derivatization->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification Correlation with Disease Severity Correlation with Disease Severity Biomarker Quantification->Correlation with Disease Severity

Biomarker Analysis Workflow for MSUD.

Conclusion

The validation of the link between this compound and the severity of Maple Syrup Urine Disease is supported by its established role as a key metabolite that accumulates due to the underlying enzyme deficiency. However, for quantitative assessment and monitoring of disease severity, plasma leucine and alloisoleucine levels currently serve as the primary and more established biomarkers. The provided experimental protocols for GC-MS and LC-MS/MS offer robust and sensitive methods for the quantification of these critical analytes, enabling accurate diagnosis, monitoring of treatment efficacy, and furthering research into the pathophysiology of MSUD. Further studies are warranted to establish a more precise quantitative correlation between this compound levels and the different clinical phenotypes of MSUD.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-oxopentanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 2-Methyl-3-oxopentanoic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1] The GHS Hazard statement H319 indicates that it causes serious eye irritation.[1]

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

In the event of exposure, flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Waste Characterization and Disposal Procedures

Proper disposal of this compound hinges on its classification as either hazardous or non-hazardous waste. Based on available data, this compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification depends on whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

1. Ignitability Assessment: The flash point of this compound is 111°C (231.8°F).[2] According to the EPA, a liquid with a flash point below 60°C (140°F) is considered an ignitable hazardous waste (D001).[3] As the flash point of this compound is above this threshold, it is not classified as an ignitable hazardous waste.

2. Corrosivity Assessment: As a carboxylic acid, this compound is acidic.[2][4] An aqueous waste with a pH of 2 or less is considered a corrosive hazardous waste (D002).[3][5] The pH of the waste solution containing this acid must be determined.

  • Procedure:

    • If the waste is in a solution, use a calibrated pH meter or pH paper to measure its pH.

    • If the waste is a pure or concentrated form, a representative sample should be diluted with neutral water to determine the pH of the resulting solution.

  • Disposal Pathway based on pH:

    • pH ≤ 2: The waste is considered corrosive and must be managed as a D002 hazardous waste.

    • pH > 2: The waste is not considered corrosive hazardous waste.

3. Reactivity and Toxicity Assessment: There is currently no readily available data to suggest that this compound is reactive in a manner that would classify it as a reactive hazardous waste (D003). Similarly, while its methyl ester is harmful if swallowed, specific toxicity data (e.g., LD50) for the acid itself, which would be necessary to classify it as a toxic hazardous waste (D004-D043), is not available.[6] Therefore, unless there is specific knowledge in the laboratory that it meets these criteria, it is generally not treated as reactive or toxic hazardous waste.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Don the appropriate PPE as described above.

  • Waste Characterization (pH Measurement): Determine the pH of the waste stream containing this compound.

  • Segregation and Labeling:

    • If pH ≤ 2 (Hazardous Waste):

      • Collect the waste in a designated, properly sealed, and labeled hazardous waste container.

      • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate waste code (D002 for corrosivity).

      • Store the container in a designated satellite accumulation area.

    • If pH > 2 (Non-Hazardous Waste):

      • While not classified as hazardous by corrosivity, it is still a chemical waste. Do not dispose of it down the drain.

      • Collect the waste in a clearly labeled container, indicating the contents ("Waste this compound").

  • Waste Disposal:

    • Hazardous Waste: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Non-Hazardous Chemical Waste: Follow your institution's guidelines for the disposal of non-hazardous chemical waste. This typically involves collection by the EHS department for appropriate disposal.

Quantitative Data Summary

PropertyValueRegulatory ThresholdClassification
Flash Point 111°C (231.8°F)[2]< 60°C (140°F)[3]Not Ignitable
pH Must be determined≤ 2[3][5]Potentially Corrosive

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe measure_ph Measure pH of Waste Stream ppe->measure_ph is_corrosive Is pH <= 2? measure_ph->is_corrosive hazardous_waste Classify as Hazardous Waste (D002) is_corrosive->hazardous_waste Yes non_hazardous_waste Classify as Non-Hazardous Chemical Waste is_corrosive->non_hazardous_waste No label_hazardous Label Container: 'Hazardous Waste' 'this compound' 'D002' hazardous_waste->label_hazardous label_non_hazardous Label Container: 'Waste this compound' non_hazardous_waste->label_non_hazardous ehs_disposal_hazardous Dispose via EHS as Hazardous Waste label_hazardous->ehs_disposal_hazardous ehs_disposal_non_hazardous Dispose via EHS as Non-Hazardous Chemical Waste label_non_hazardous->ehs_disposal_non_hazardous

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-3-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methyl-3-oxopentanoic acid, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This compound is classified as an irritant and can cause serious eye irritation.[1] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesButyl rubber or Thick-gauge Nitrile gloves are recommended. Always inspect gloves for degradation or punctures before use.Provides a barrier against skin contact. Butyl rubber generally offers good resistance to ketones and acids.[2] Thick-gauge nitrile gloves can provide splash resistance.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1]
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood or with heated material.Protects against inhalation of potentially irritating vapors.
Protective Clothing Laboratory Coat and ApronA standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.

Donning and Doffing of PPE: A Step-by-Step Protocol

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following workflow should be followed diligently.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Vapor Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Vapor Respirator Doff4->Doff5

PPE Donning and Doffing Workflow

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks. The following logical workflow outlines the key steps from preparation to disposal.

Handling_Protocol cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_decon Decontamination Phase Prep Preparation Handling Chemical Handling Prep->Handling Spill Spill Response Handling->Spill Accident Disposal Waste Disposal Handling->Disposal Routine Decon Decontamination Spill->Decon Disposal->Decon P1 Consult SDS P2 Assemble PPE P1->P2 P3 Prepare Work Area (Fume Hood) P2->P3 H1 Don PPE H2 Dispense Chemical H1->H2 H3 Perform Experiment H2->H3 D1 Neutralize (if applicable) D2 Collect in Labeled Waste Container D1->D2 D3 Store for Professional Disposal D2->D3 DC1 Doff PPE DC2 Clean Work Surfaces DC1->DC2 DC3 Wash Hands Thoroughly DC2->DC3

Handling Protocol for this compound

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including unused acid, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the acid.

Disposal Methods:

  • Incineration: The preferred method for disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.

  • Neutralization: For small spills or residual amounts, neutralization may be an option. This should be performed by trained personnel. Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the diluted acid with constant stirring. The final pH should be between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Professional Disposal Service: All collected hazardous waste must be disposed of through a licensed professional waste disposal service.[5] Adhere to all federal, state, and local regulations for hazardous waste disposal.

Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • After rinsing, the container should be punctured or otherwise rendered unusable for other purposes and disposed of according to institutional guidelines.

By strictly following these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.